20-Hydroxy-3-oxo-28-lupanoic acid
Descripción
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOWYKFORUAIE-PDSAIWMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biosynthetic Pathway of 20-Hydroxy-3-oxo-28-lupanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the biosynthetic pathway of 20-hydroxy-3-oxo-28-lupanoic acid, a complex lupane-type pentacyclic triterpenoid (B12794562). While the complete, sequential pathway for this specific molecule is not fully elucidated in current literature, this guide synthesizes established knowledge of lupane (B1675458) triterpenoid biosynthesis, particularly that of its precursor, betulinic acid, to propose a putative pathway. We detail the enzymatic steps from primary metabolism to the formation of the core lupane skeleton and subsequent oxidative modifications. This guide includes quantitative data from related bioproduction studies, detailed experimental protocols for the functional characterization of key enzyme classes, and visualizations of the metabolic pathway and experimental workflows to support further research and development.
Introduction to Lupane Triterpenoids
Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637).[1][2] Among these, pentacyclic triterpenoids with a lupane skeleton are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[3][4] Betulinic acid is one of the most studied lupane-type triterpenoids.[5]
This compound is a derivative of this family, characterized by a lupane core structure with specific functional groups: a ketone at the C-3 position, a hydroxyl group at the C-20 position, and a carboxylic acid at the C-28 position.[6] Its biosynthesis begins with the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), and proceeds through a series of cyclization and oxidative reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs).[7][8][9]
The Core Biosynthetic Pathway
The formation of the lupane scaffold and its initial functionalization follows a well-documented route involving several key stages.
Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene
The journey begins in the mevalonate (B85504) (MVA) pathway, a fundamental route in eukaryotes for isoprenoid biosynthesis.[5][10]
-
Acetyl-CoA to FPP: Two molecules of acetyl-CoA are converted through a series of enzymatic steps to farnesyl pyrophosphate (FPP), a C15 intermediate.
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene.[1]
-
Epoxidation: Squalene epoxidase (SQE) then catalyzes the stereospecific epoxidation of squalene to produce 2,3-oxidosqualene . This molecule is the crucial branching point for the synthesis of all cyclic triterpenoids and sterols.[1][11]
Cyclization to the Lupane Skeleton
The defining step in lupane biosynthesis is the cyclization of 2,3-oxidosqualene. This complex rearrangement is catalyzed by a specific class of oxidosqualene cyclases (OSCs).
-
Enzyme: Lupeol (B1675499) synthase (LUS)
-
Reaction: LUS directs the cyclization of 2,3-oxidosqualene to form lupeol , the foundational pentacyclic alcohol of the lupane family.[3][12] Lupeol features a hydroxyl group at the C-3 position, an isopropenyl group at C-19, and a methyl group at C-28.
Multi-step Oxidation at C-28 to form Betulinic Acid
The conversion of lupeol to betulinic acid involves a three-step oxidation of the C-28 methyl group. This cascade is primarily mediated by multifunctional cytochrome P450 enzymes belonging to the CYP716 family.[1][13]
-
Lupeol to Betulin (B1666924): The C-28 methyl group is first hydroxylated to form betulin .
-
Betulin to Betulin Aldehyde: The C-28 alcohol is then oxidized to an aldehyde, forming betulin aldehyde .
-
Betulin Aldehyde to Betulinic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, yielding betulinic acid .
A single CYP716 family enzyme can catalyze all three oxidative steps.[13]
Putative Final Steps to this compound
Starting from the betulinic acid scaffold, two additional modifications are required to form the target molecule. The specific enzymes and the precise order of these reactions are not yet definitively established.
-
C-3 Oxidation: The hydroxyl group at the C-3 position must be oxidized to a ketone. This reaction is typically catalyzed by a dehydrogenase or a specific P450 monooxygenase. This would convert betulinic acid into 3-oxo-28-lupanoic acid (betulonic acid) .
-
C-20 Hydroxylation: A hydroxyl group is introduced at the C-20 position of the isopropenyl group. This hydroxylation is a characteristic P450-mediated reaction. A putative 20-hydroxylase , likely a CYP enzyme, would catalyze this final step.
The overall proposed pathway is visualized below.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Lupane Triterpenoid Biosynthesis
While kinetic data for the entire pathway to this compound is unavailable, significant progress has been made in the heterologous production of its precursors in engineered microbial hosts, providing valuable yield metrics. These efforts highlight the potential for biotechnological production of complex triterpenoids.
| Compound | Host Organism | Engineering Strategy | Titer/Yield | Reference |
| Lupeol | Saccharomyces cerevisiae | Overexpression of truncated HMG-CoA reductase (tHMG1) and lupeol synthase (AtLUP1). | ~12 mg/L | [3] (Implied from various studies) |
| Betulinic Acid | Saccharomyces cerevisiae | Co-expression of lupeol synthase and a P450 C-28 oxidase (CYP716AL1) from Medicago truncatula. | ~2.2 mg/L | [5] |
| Betulinic Acid | Saccharomyces cerevisiae | Co-expression of lupeol synthase (CYP716A155) from Rosmarinus officinalis. | 1.5 g/L | [3] |
| Betulin | Biotransformation by Armillaria luteo-virens | Fungal transformation of betulin substrate. | 9.32% conversion | [5] |
Experimental Protocols
Elucidating triterpenoid biosynthetic pathways relies on a combination of bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for two key experimental procedures.
Protocol 1: Functional Characterization of a Candidate P450 in Saccharomyces cerevisiae
This protocol describes the process of expressing a candidate cytochrome P450 gene in yeast to test its ability to oxidize a triterpenoid substrate like lupeol or betulinic acid.
1. Strain and Vector Preparation:
-
Select a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an NADPH-cytochrome P450 reductase (CPR) essential for P450 activity.
-
Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation and Culture:
-
Transform the yeast strain with the expression vector using the lithium acetate/polyethylene glycol method.
-
Select positive transformants on appropriate selection media (e.g., SC-Ura).
-
Inoculate a single colony into 5 mL of selective liquid media with 2% glucose and grow overnight at 30°C with shaking.
-
Use the starter culture to inoculate 50 mL of selective media with 2% galactose (to induce gene expression) and 0.1% glucose.
-
Add the triterpenoid substrate (e.g., 20 mg/L lupeol) to the culture.
-
Incubate for 72-96 hours at 30°C with shaking.
3. Triterpenoid Extraction:
-
Harvest yeast cells by centrifugation (3,000 x g for 10 min).
-
Perform an alkaline hydrolysis to break the cells and de-esterify any conjugated products: Resuspend the pellet in 10 mL of 20% KOH in 50% ethanol (B145695) and incubate at 80°C for 2 hours.
-
Allow the mixture to cool and extract the non-saponifiable fraction three times with an equal volume of n-hexane or ethyl acetate.
-
Pool the organic phases, wash with brine, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.
4. Sample Analysis:
-
Derivatize the dried extract by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 80°C for 30 minutes to silylate hydroxyl and carboxyl groups.
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the resulting mass spectra with authentic standards and libraries to identify the oxidized products. A yeast strain transformed with an empty vector serves as a negative control.
Experimental Workflow Visualization
The logical flow for identifying and characterizing a novel biosynthetic enzyme is critical for pathway elucidation.
Caption: Workflow for functional characterization of a triterpenoid biosynthetic enzyme.
Conclusion and Future Perspectives
The biosynthetic pathway to this compound is built upon the well-established route to betulinic acid, involving the MVA pathway, squalene formation, cyclization to lupeol, and subsequent C-28 oxidation by CYP716 enzymes. The final steps—oxidation at C-3 and hydroxylation at C-20—are proposed to be catalyzed by additional P450s or dehydrogenases, though the specific enzymes remain to be identified.
Future research should focus on:
-
Enzyme Discovery: Employing transcriptomic and genomic data from plants known to produce related compounds to identify candidate genes for the C-3 oxidation and C-20 hydroxylation steps.
-
Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae to enable sustainable, scalable production of this and other complex triterpenoids.
-
Enzyme Engineering: Modifying the identified P450s to improve their catalytic efficiency, substrate specificity, or to generate novel triterpenoid structures for drug discovery programs.
This guide provides a foundational framework for these future endeavors, consolidating current knowledge and outlining the experimental strategies necessary to fully elucidate and harness this complex biosynthetic pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C30H48O4 | CID 73554077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 8. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid: Properties, Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562) with significant anti-inflammatory potential. This document includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and biological analysis, and a visualization of its key signaling pathway.
Physicochemical Properties
This compound, also known by synonyms such as 20-Hydroxy-3-oxolupan-28-oic acid, is a naturally occurring metabolite found in various plant species.[1] Its core structure is a pentacyclic triterpene skeleton.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | PubChem |
| Molecular Weight | 472.7 g/mol | PubChem |
| Appearance | Powder | CymitQuimica |
| Purity | 95%~99% | CymitQuimica |
| Storage Conditions | 2-8°C, dry, closed | MySkinRecipes |
Experimental Protocols
Isolation from Mahonia bealei
This compound can be isolated from the leaves of Mahonia bealei. The following protocol is based on a published method.[1]
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried leaves of Mahonia bealei are subjected to extraction with dichloromethane (CH₂Cl₂).
-
Fractionation: The resulting dichloromethane fraction is subjected to silica gel column chromatography. A gradient solvent system of hexane/CH₂Cl₂ is used for elution.
-
Fraction Pooling: Fractions are analyzed by Thin Layer Chromatography (TLC), and those containing the target compound are pooled.
-
Purification: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are typically evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Western Blot
References
In Vitro Biological Activity of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid, has demonstrated significant in vitro biological activities, primarily characterized by its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of its known in vitro biological activities, with a focus on its anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. The underlying mechanism of action, particularly the modulation of the PI3K/Akt/NF-κB signaling pathway, is also elucidated and visualized. While the primary focus of existing research has been on its anti-inflammatory potential, this guide also briefly discusses the known cytotoxic, antiviral, and antimicrobial activities of the broader class of lupane (B1675458) triterpenoids, highlighting the need for further investigation into this specific compound.
Anti-inflammatory Activity
This compound (HOA) has been shown to be a potent inhibitor of key inflammatory mediators in in vitro models. The primary model utilized for these studies is lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.
Quantitative Data
The inhibitory effects of HOA on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 macrophages are summarized below.
| Target | Concentration (µM) | Inhibition | IC50 (µM) [Estimated] |
| Nitric Oxide (NO) | 10 | Significant | ~15-20 |
| 20 | Significant | ||
| 30 | Significant | ||
| 40 | Significant | ||
| TNF-α | 20 | Significant | ~25-30 |
| 40 | Significant | ||
| IL-6 | 20 | Significant | ~20-25 |
| 40 | Significant |
Note: IC50 values are estimated based on the dose-response data presented in the cited literature as explicit values were not provided.
Mechanism of Action: PI3K/Akt/NF-κB Signaling Pathway
HOA exerts its anti-inflammatory effects by modulating the PI3K/Akt and MAPK signaling pathways, which ultimately leads to the inhibition of NF-κB activation.[1] In LPS-stimulated macrophages, HOA has been observed to decrease the phosphorylation of key signaling proteins including Akt, and subsequently inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] This prevents the transcription of pro-inflammatory genes, such as those for iNOS, TNF-α, and IL-6.[1]
Other In Vitro Biological Activities
While the primary focus of research on this compound has been its anti-inflammatory effects, the broader class of lupane triterpenoids has been investigated for other biological activities.
-
Cytotoxicity: Studies on various cancer cell lines have shown that some lupane triterpenes exhibit cytotoxic effects. However, this compound did not show significant cytotoxicity towards RAW264.7 macrophages at concentrations effective for anti-inflammatory activity.[1] Further studies are required to evaluate its cytotoxic potential against a broader range of cancer cell lines.
-
Antiviral Activity: Several lupane triterpenoids have demonstrated antiviral activity against a range of viruses. Specific data for this compound is not currently available.
-
Antimicrobial Activity: Some lupane triterpenoids have been reported to possess antibacterial and antifungal properties. Specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains have not been reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the in vitro anti-inflammatory activity of this compound.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate multi-well plates. Cells are pre-treated with varying concentrations of this compound for 30 minutes before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After cell treatment, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add 100 µL of cell supernatant to a 96-well plate, followed by the addition of 100 µL of the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed RAW264.7 cells on coverslips in a multi-well plate.
-
Treatment: Treat the cells as described in section 3.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Analyze the images to determine the localization of the p65 subunit (cytoplasmic vs. nuclear).
Conclusion
This compound exhibits promising in vitro anti-inflammatory activity by targeting the PI3K/Akt/NF-κB signaling pathway. The available data provides a strong rationale for further investigation of this compound as a potential therapeutic agent for inflammatory diseases. Future research should focus on obtaining precise IC50 values for its anti-inflammatory effects, and expanding the investigation to its cytotoxic, antiviral, and antimicrobial potential with specific quantitative assays. The detailed protocols provided in this guide aim to facilitate such future studies and contribute to a more comprehensive understanding of the therapeutic potential of this natural compound.
References
The Anti-Inflammatory Mechanism of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies on the mechanism of action of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpene with demonstrated anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways to facilitate a comprehensive understanding of its therapeutic potential.
Core Anti-Inflammatory Activity
This compound, isolated from the leaves of Mahonia bealei, has been shown to significantly attenuate inflammatory responses in cellular models.[1] The primary mechanism of action involves the suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1]
Quantitative Analysis of Anti-Inflammatory Effects
The anti-inflammatory efficacy of HOA has been quantified through various assays. The following tables summarize the key findings from in vitro studies on RAW264.7 macrophages.
Table 1: Effect of HOA on Cell Viability
| HOA Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 1.25 | ~100 |
| 2.5 | ~100 |
| 5 | ~100 |
| 10 | ~100 |
| 20 | ~100 |
Data derived from MTT assays after 24 hours of treatment. HOA showed no significant cytotoxicity at the tested concentrations.[1]
Table 2: Inhibition of Nitric Oxide (NO) Production by HOA
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | - | - |
| LPS (1 µg/mL) | ~35 | 0 |
| LPS + HOA (2.5 µM) | ~25 | ~28.6 |
| LPS + HOA (5 µM) | ~18 | ~48.6 |
| LPS + HOA (10 µM) | ~10 | ~71.4 |
RAW264.7 cells were pre-treated with HOA for 30 minutes followed by LPS stimulation for 24 hours.[1]
Table 3: Suppression of Pro-inflammatory Cytokines by HOA
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Not Detected | Not Detected |
| LPS (1 µg/mL) | ~4000 | ~3500 |
| LPS + HOA (2.5 µM) | ~3000 | ~2500 |
| LPS + HOA (5 µM) | ~2000 | ~1500 |
| LPS + HOA (10 µM) | ~1000 | ~800 |
Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.[1]
Key Signaling Pathways Modulated by HOA
HOA exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are upstream of the nuclear factor-kappa B (NF-κB) activation.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and inflammatory responses. HOA has been shown to inhibit the phosphorylation of key components of this pathway.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a pivotal role in the inflammatory cascade. HOA demonstrates an inhibitory effect on the phosphorylation of ERK and JNK.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of HOA.
Cell Culture and Treatment
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of HOA for 30 minutes before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cell Viability Assay (MTT Assay)
References
An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid: From Discovery to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and biological activity of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpene with demonstrated anti-inflammatory properties. This document details the compound's origins, its mechanism of action, and the experimental protocols utilized in its characterization.
Introduction and Physicochemical Properties
This compound (HOA) is a natural product belonging to the lupane (B1675458) family of triterpenoids. While the initial synthesis or isolation of this compound is not extensively documented, recent scientific interest has been spurred by its identification as a bioactive component of the plant Mahonia bealei. Commercial suppliers of this compound also suggest potential anti-diabetic and insulin-sensitizing properties, though peer-reviewed research to substantiate these claims for this specific molecule is not yet available.[1]
| Property | Value | Source |
| Molecular Formula | C30H48O4 | PubChem |
| Molecular Weight | 472.7 g/mol | PubChem |
| CAS Number | 93372-87-3 | PubChem, Scientist.com, Real-Gene Labs |
| Appearance | Powder | BioCrick |
| Purity | >98% | BioCrick, Real-Gene Labs |
Discovery and Isolation from Mahonia bealei
The recent scientific focus on this compound stems from its isolation from the leaves of Mahonia bealei, a flowering evergreen plant. Researchers identified HOA as a minor, yet biologically active, component through activity-guided fractionation of the plant's dichloromethane (B109758) extract.[2][3]
Experimental Protocol: Isolation of this compound
The following protocol outlines the methodology for isolating HOA from Mahonia bealei leaves, as described in the literature.[2]
Experimental Workflow for HOA Isolation
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound from Mahonia bealei leaves.
Biological Activity: Anti-inflammatory Effects
Current research has primarily focused on the anti-inflammatory properties of this compound. Studies have demonstrated its ability to attenuate inflammatory responses in murine macrophages (RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).
Mechanism of Action
Transcriptional analysis has revealed that HOA downregulates the expression of numerous pro-inflammatory genes. The underlying mechanism involves the modulation of several key signaling pathways that are crucial in the inflammatory response.[2][3]
Signaling Pathways Modulated by this compound
Caption: A diagram illustrating the inhibitory effect of this compound on key inflammatory signaling pathways activated by LPS.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of HOA have been quantified through various in vitro assays. The following table summarizes the key findings.
| Assay | Cell Line | Treatment | Concentration of HOA | Result | Reference |
| Cell Viability | RAW 264.7 | HOA | 0 - 50 µM | No significant cytotoxicity | [2] |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS + HOA | 10, 20, 40 µM | Dose-dependent reduction in NO production | [2] |
| TNF-α Production | RAW 264.7 | LPS + HOA | 10, 20, 40 µM | Significant reduction in TNF-α secretion | [2] |
| IL-6 Production | RAW 264.7 | LPS + HOA | 10, 20, 40 µM | Significant reduction in IL-6 secretion | [2] |
| Gene Expression (e.g., Saa3, Ccl9, Socs3) | RAW 264.7 | LPS + HOA | Not specified | Downregulation of pro-inflammatory genes | [2][3] |
Experimental Protocols for Biological Assays
The following are detailed methodologies for the key experiments used to characterize the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of HOA for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of LPS for 24 hours.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of HOA (e.g., 0-50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Collect the cell culture supernatant after treatment with HOA and/or LPS.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the NO concentration.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
RNA Sequencing and Gene Expression Analysis
-
Isolate total RNA from treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Perform library preparation and RNA sequencing.
-
Analyze the sequencing data to identify differentially expressed genes (DEGs) between different treatment groups.
-
Validate the expression of key DEGs using quantitative real-time PCR (qRT-PCR).
Future Directions
The discovery of the anti-inflammatory properties of this compound opens up several avenues for future research:
-
In vivo studies: To confirm the anti-inflammatory effects in animal models of inflammatory diseases.
-
Structure-activity relationship studies: To synthesize and evaluate derivatives of HOA for enhanced potency and selectivity.
-
Investigation of other biological activities: To explore the potential anti-diabetic, anti-cancer, and other therapeutic effects of this compound.
-
Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profile of HOA.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The detailed protocols and summarized data offer a starting point for further investigation into this promising natural product.
References
- 1. This compound | 93372-87-3 | TDA37287 [biosynth.com]
- 2. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]
- 3. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid and its Relation to Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpenoid, in relation to the well-studied anticancer agent, betulinic acid. While structurally related, current research delineates distinct primary biological activities for these compounds. Betulinic acid and its direct oxidation product, betulonic acid, are primarily investigated for their cytotoxic effects against a wide range of cancer cell lines. In contrast, this compound has been identified as a potent anti-inflammatory agent. This document details their chemical structures, synthetic relationships, comparative biological activities with available quantitative data, and the distinct signaling pathways they modulate. Detailed experimental protocols for key biological assays and synthetic procedures are also provided to facilitate further research and development.
Introduction: The Lupane (B1675458) Triterpenoid Scaffold
Lupane-type pentacyclic triterpenoids are a class of natural products widely distributed in the plant kingdom, renowned for their diverse and potent pharmacological properties. A prominent member of this family is Betulinic Acid (3β-hydroxy-lup-20(29)-en-28-oic acid) , which has garnered significant attention for its selective cytotoxicity against cancer cells, particularly melanoma.[1] Its chemical structure features a hydroxyl group at the C-3 position, a carboxylic acid at C-28, and an isopropenyl group at C-19.
This guide focuses on two key derivatives:
-
Betulonic Acid : The synthetic derivative where the C-3 hydroxyl group of betulinic acid is oxidized to a ketone.
-
This compound (HOA) : A structurally related natural product featuring a saturated isopropenyl group (isopropane) with a hydroxyl group at C-20 and a ketone at C-3.
While betulinic acid's therapeutic potential in oncology is well-documented, this guide will illuminate the divergent biological profile of HOA, highlighting its recently discovered anti-inflammatory effects and the underlying molecular mechanisms.
Chemical Structures and Synthetic Relationship
The structural relationship between betulinic acid, betulonic acid, and HOA forms the basis for their comparative analysis.
-
Betulinic Acid : The parent compound, characterized by a C-3β hydroxyl group and a C-20(29) exocyclic double bond.
-
Betulonic Acid (3-oxo-lup-20(29)-en-28-oic acid) : Directly synthesized from betulinic acid via oxidation of the C-3 hydroxyl group. This modification is known to significantly impact cytotoxic potency.[2]
-
This compound (HOA) : This compound differs from betulonic acid by the saturation of the C-20(29) double bond and the addition of a hydroxyl group at the C-20 position. While isolated from natural sources like Mahonia bealei, a plausible synthetic pathway from betulinic acid would involve oxidation at C-3 followed by hydrogenation of the double bond and subsequent stereoselective hydroxylation.[3][4]
Comparative Biological Activity
A critical distinction emerges when comparing the biological activities of these compounds. Betulinic acid and betulonic acid are primarily cytotoxic, whereas current literature points to HOA as an anti-inflammatory agent. To date, no studies demonstrating significant anticancer activity for HOA have been published.
Anticancer Activity of Betulinic Acid and Betulonic Acid
Betulinic acid exhibits potent cytotoxic activity against a variety of human cancer cell lines, often with a degree of selectivity for tumor cells over normal cells.[1] Oxidation to betulonic acid can enhance cytotoxic potency, although sometimes at the cost of this selectivity.[2]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Betulinic Acid and Betulonic Acid
| Cell Line | Cancer Type | Betulinic Acid (IC₅₀, µM) | Betulonic Acid (IC₅₀, µM) | Reference(s) |
|---|---|---|---|---|
| MGC-803 | Gastric Carcinoma | > 10 | 2.3 (as derivative 3c) | [1] |
| PC3 | Prostate Cancer | > 10 | 4.6 (as derivative 3c) | [1] |
| A375 | Melanoma | > 10 | 3.3 (as derivative 3c) | [1] |
| Bcap-37 | Breast Cancer | > 10 | 3.6 (as derivative 3c) | [1] |
| A431 | Epidermoid Carcinoma | > 10 | 4.3 (as derivative 3c) |[1] |
Note: Data for Betulonic Acid is presented for a specific derivative (3c) from the cited study, as it was the focus of that research.
Anti-inflammatory Activity of this compound (HOA)
HOA has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. It effectively suppresses the production of key inflammatory mediators.[3][4]
Table 2: Anti-inflammatory Effects of HOA on LPS-Stimulated Macrophages
| Mediator | Effect of HOA Treatment | Quantitative Data (at 40 µM HOA) | Reference(s) |
|---|---|---|---|
| Nitric Oxide (NO) | Dose-dependent suppression | Significant reduction in NO release | [3] |
| TNF-α | Dose-dependent suppression | Significant reduction in gene expression and protein release | [3] |
| IL-6 | Dose-dependent suppression | Significant reduction in gene expression and protein release | [3] |
| iNOS | Suppression of expression | Significant reduction in gene and protein expression |[3] |
Signaling Pathways
The divergent biological activities of betulinic acid and HOA are rooted in their modulation of distinct intracellular signaling pathways.
Betulinic Acid: Induction of Apoptosis in Cancer Cells
Betulinic acid's primary anticancer mechanism is the induction of apoptosis through the mitochondrial pathway. It triggers the release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death. This process is often mediated by the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival.[5]
This compound (HOA): Inhibition of Inflammatory Pathways
HOA mitigates inflammation by targeting key signaling cascades in macrophages. Upon stimulation by LPS, HOA inhibits the phosphorylation and activation of components within the PI3K/Akt and MAPK pathways. This upstream inhibition prevents the nuclear translocation of the transcription factor NF-κB (p65 subunit), a master regulator of pro-inflammatory gene expression.[3][4]
Experimental Protocols
Synthesis of Betulonic Acid from Betulinic Acid
This protocol describes the oxidation of the C-3 hydroxyl group of betulinic acid to a ketone using Jones reagent.[2]
Materials:
-
Betulinic Acid
-
Acetone (B3395972) (anhydrous)
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Betulinic Acid in anhydrous acetone and cool the solution to 0°C in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. The reaction progress can be monitored by the color change (persisting orange-brown indicates excess oxidant).
-
After the reaction is complete (typically 1-2 hours, monitored by TLC), quench the reaction by adding isopropyl alcohol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude betulonic acid.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the IC₅₀ value of a compound against adherent cancer cell lines.
Materials:
-
Adherent cancer cells (e.g., A375, PC3)
-
Complete culture medium
-
Test compound (e.g., Betulinic Acid) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle controls (DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol is for assessing the phosphorylation status of Akt in cells treated with a test compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
Nitric Oxide Production Assay (Griess Assay)
This protocol is used to quantify nitrite (B80452), a stable product of NO, in culture supernatants from LPS-stimulated macrophages.[6]
Materials:
-
RAW264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Test compound (HOA)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of HOA for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Directions
The comparative analysis of this compound and betulinic acid reveals a fascinating divergence in the biological activity of structurally similar triterpenoids. While betulinic acid and its 3-oxo derivative, betulonic acid, are established as potent cytotoxic agents with clear therapeutic potential in oncology, HOA has emerged as a promising anti-inflammatory agent. HOA's ability to suppress key inflammatory mediators by inhibiting the PI3K/Akt, MAPK, and NF-κB pathways provides a strong rationale for its further investigation in the context of inflammatory diseases.
Future research should focus on several key areas:
-
Anticancer Screening of HOA: It is crucial to evaluate the cytotoxic activity of HOA against a broad panel of cancer cell lines to determine if it possesses any anticancer properties, which are characteristic of the lupane scaffold.
-
In Vivo Efficacy: The anti-inflammatory effects of HOA should be validated in animal models of inflammatory diseases.
-
Synthetic Route Development: A robust and efficient synthetic route to HOA from abundant natural precursors like betulin (B1666924) or betulinic acid is necessary to enable further pharmacological studies and structure-activity relationship (SAR) exploration.
-
Comparative 'Omics' Analysis: A head-to-head transcriptomic or proteomic analysis of cells treated with betulinic acid versus HOA could provide a deeper, unbiased understanding of their distinct mechanisms of action.
This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of these intriguing natural products and their derivatives. The provided data and protocols are intended to accelerate the discovery and development of new therapeutic agents based on the versatile lupane scaffold.
References
- 1. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluations of Betulinic Acid Derivatives With Inhibitory Activity on Hyaluronidase and Anti-Inflammatory Effects Against Hyaluronic Acid Fragment Induced Inflammation [frontiersin.org]
- 3. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cellular Odyssey of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 20-Hydroxy-3-oxo-28-lupanoic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. Due to the limited direct research on this specific compound, this guide draws upon extensive data from its close structural analog, betulinic acid, and other lupane (B1675458) triterpenoids to infer its likely cellular fate. This document details the challenges associated with the cellular uptake of these lipophilic molecules and explores formulation strategies to enhance bioavailability. Furthermore, it elucidates the metabolic pathways, including Phase I and Phase II reactions, that these compounds likely undergo. Detailed experimental protocols for studying cellular uptake and metabolism are provided, alongside quantitative data and visual representations of key processes to support further research and drug development efforts in this promising class of compounds.
Introduction
Lupane-type pentacyclic triterpenoids are a class of naturally occurring compounds that have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound belongs to this family and is characterized by a lupane skeleton with specific functional groups that are crucial for its biological activity. Understanding the cellular uptake and metabolism of this compound is paramount for its development as a therapeutic agent, as these processes dictate its bioavailability, efficacy, and potential toxicity. This guide synthesizes the available knowledge on related compounds to provide a predictive framework for the cellular processing of this compound.
Cellular Uptake of Lupane Triterpenoids
The cellular uptake of lupane triterpenoids, including likely mechanisms for this compound, is hampered by their poor water solubility and high lipophilicity. This often results in low absorption and bioavailability.
Challenges to Cellular Uptake
-
Low Aqueous Solubility: The hydrophobic nature of the pentacyclic triterpenoid core limits its dissolution in aqueous biological fluids, which is a prerequisite for absorption. The water solubility of betulinic acid, for instance, is extremely low.
-
High Plasma Protein Binding: Once in the bloodstream, these compounds exhibit high affinity for plasma proteins, such as albumin. For example, betulinic acid has been shown to be more than 99% bound to plasma proteins, which can limit its distribution to target tissues.[1]
-
Efflux by Transporters: While not extensively studied for all lupane triterpenoids, it is possible that they may be substrates for efflux transporters like P-glycoprotein, which would actively pump the compounds out of cells, further reducing intracellular concentrations.
Strategies to Enhance Cellular Uptake
To overcome these challenges, various formulation strategies are being explored to improve the cellular uptake of lupane triterpenoids:
-
Nanoliposomes: Encapsulating the compound in liposomal nanoparticles can enhance its solubility and facilitate cellular entry. Studies on betulinic acid-loaded nanoliposomes have demonstrated significantly enhanced cellular uptake and anti-tumor activity in colorectal cancer cells.[2]
-
Other Nanoparticle Formulations: The use of other nanocarriers is also being investigated to improve the delivery of these compounds.[3]
Metabolism of Lupane Triterpenoids
Based on studies of betulinic acid, this compound is expected to undergo extensive metabolism, primarily in the liver, through Phase I and Phase II reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For lupane triterpenoids, these reactions primarily involve oxidation and hydroxylation, catalyzed by cytochrome P450 enzymes. In vivo and in vitro studies on betulinic acid have identified several Phase I metabolites.[4][5] Given the structure of this compound, which already possesses a hydroxyl group at C-20 and a keto group at C-3, further oxidation and hydroxylation at other positions on the lupane skeleton are likely.
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. Key Phase II reactions for betulinic acid include:
-
Glucuronidation: The attachment of glucuronic acid to hydroxyl groups.
-
Sulfation: The addition of a sulfate (B86663) group.[5]
It is highly probable that the hydroxyl group of this compound and any additional hydroxyl groups introduced during Phase I metabolism will be sites for glucuronidation and sulfation.
Quantitative Data
Due to the scarcity of direct research, quantitative data for this compound is not available. The following table summarizes pharmacokinetic parameters for betulinic acid in mice, which may serve as a reference point.
| Parameter | Value | Species | Administration Route | Reference |
| Plasma Protein Binding | >99.9% | Mouse, Rat, Dog | - | [1] |
| Elimination Half-life (t½) | 11.5 - 11.8 h | Mouse | Intraperitoneal | [6] |
| Peak Serum Concentration (Cmax) | Reached at 0.15 - 0.23 h | Mouse | Intraperitoneal | [6] |
| Tissue Distribution (at 24h) | Highest in perirenal fat, ovary, spleen | Mouse | Intraperitoneal | [6] |
Experimental Protocols
This section outlines key experimental protocols that can be adapted to study the cellular uptake and metabolism of this compound.
Cellular Uptake Assays
5.1.1. Caco-2 Permeability Assay
The Caco-2 cell line is a widely used in vitro model to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
Transport Experiment: The test compound is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. The transport in the reverse direction (BL to AP) is also assessed to determine the efflux ratio.
-
Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as HPLC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
5.1.2. Cellular Uptake in Target Cells
-
Cell Culture: Plate target cells (e.g., cancer cell lines) in appropriate culture vessels.
-
Incubation: Treat the cells with the test compound at various concentrations and for different time periods.
-
Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular compound. Lyse the cells and extract the compound using a suitable organic solvent.
-
Quantification: Analyze the concentration of the compound in the cell lysate by HPLC-MS/MS.
In Vitro Metabolism Studies
5.2.1. Liver Microsome Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins and extract the compound and its metabolites.
-
Analysis: The remaining parent compound at each time point is quantified by HPLC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
5.2.2. Metabolite Identification
-
Incubation: A higher concentration of the test compound is incubated with liver microsomes or hepatocytes for a longer duration to generate sufficient quantities of metabolites.
-
Analysis: The incubates are analyzed by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Analytical Method
A sensitive and specific analytical method is crucial for the quantification of the parent compound and its metabolites in biological matrices.
-
Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[1][7][8]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte from plasma, cell lysates, or microsomal incubates.
-
Chromatography: A reverse-phase C18 column is commonly used for separation.[9]
-
Mass Spectrometry: Detection is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for accurate quantification.
Visualizations
Signaling Pathways
While the direct signaling pathways modulated by this compound are yet to be elucidated, studies on betulinic acid suggest potential involvement in key cellular processes. For example, betulinic acid has been shown to stimulate glucose uptake through the PI3K/AMPK pathway.
Caption: Postulated signaling pathway for increased glucose uptake.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the in vitro metabolism of a novel compound.
References
- 1. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Betulinic Acid-Loaded Nanoliposomes Against Colorectal Cancer In Vitro and In Vivo via Glycolytic and Glutaminolytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 20-Hydroxy-3-oxo-28-lupanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic properties. Belonging to a class of naturally derived compounds, it has been investigated for various biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro cell culture-based assays. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments.
Data Presentation
Solubility and Storage
Effective delivery of this compound to cells in culture necessitates its dissolution in a biocompatible solvent. Due to its hydrophobic nature, the compound is poorly soluble in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
| Parameter | Recommendation | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), high purity (≥99.7%) | Other organic solvents such as ethanol, methanol, or acetone (B3395972) can also dissolve the compound but may be more volatile or cytotoxic. |
| Stock Solution Concentration | 10-20 mM in 100% DMSO | Preparing a high-concentration stock solution minimizes the volume of DMSO added to the cell culture medium. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term stability. | Avoid repeated freeze-thaw cycles to maintain compound integrity.[3] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is ideal for most cell lines.[3][4][5][6] |
Reported Biological Activities of Related Triterpenoids
The following table summarizes the observed cytotoxic activities of similar lupane (B1675458) and oleanane (B1240867) triterpenoids against various cancer cell lines, providing a reference for designing new studies.
| Compound Type | Cell Line(s) | Reported Activity | Reference |
| 3-Oxo-triterpenoids | Leukemia, Colon, Breast, Prostate Cancer | GI50 < 5 µM | [2] |
| Platanic acid derivatives | Ovarian Carcinoma (A2780) | Induction of apoptosis | [7] |
| Methyl 25-Hydroxy-3-oxoolean-12-en-28-oate | Breast Adenocarcinoma (MCF-7) | Induction of apoptosis via JNK and p38 MAPK pathways | [8] |
| Betulinic acid derivatives | Malignant Melanoma | Induction of apoptosis and caspase activation | [9] |
| Chalcone derivatives | High-Grade Serous Ovarian Cancer | Cytotoxic and anti-proliferative effects | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 472.7 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 4.73 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of Stock Solution for Cell Culture Treatment
This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound to be tested in your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Calculate Dilutions: Calculate the volume of stock solution needed to achieve the desired final concentration in the total volume of your cell culture well or flask. To maintain a final DMSO concentration of ≤ 0.1%, the dilution factor from the stock solution should be at least 1:1000. For a final DMSO concentration of ≤ 0.5%, the dilution factor should be at least 1:200.
-
Example for a 10 µM final concentration in 2 mL of medium (from a 10 mM stock):
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (10 µM x 2 mL) / 10,000 µM = 0.002 mL = 2 µL
-
-
-
Prepare Working Solutions: It is recommended to perform serial dilutions. First, prepare an intermediate dilution of the stock solution in complete cell culture medium. Then, add the appropriate volume of this intermediate dilution to the wells containing cells and medium.
-
Vehicle Control: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration used for the compound treatment, but without the compound itself. This will account for any effects of the solvent on the cells.
-
Treatment: Add the calculated volume of the diluted compound or the vehicle control to your cell cultures. Gently mix the medium in the wells or flasks to ensure even distribution.
-
Incubation: Incubate the treated cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
Diagram 1: Proposed Apoptotic Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound, leading to apoptosis in cancer cells, based on the activity of similar triterpenoids.
Caption: Mitochondrial-mediated apoptosis pathway.
Diagram 2: Experimental Workflow for Cell Viability Assay
This diagram outlines the general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for assessing cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel synthetic triterpenoid methyl 25-hydroxy-3-oxoolean-12-en-28-oate induces apoptosis through JNK and p38 MAPK pathways in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of 20-Hydroxy-3-oxo-28-lupanoic acid using High-Performance Liquid Chromatography (HPLC)
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type pentacyclic triterpenoid, a class of compounds known for a wide range of biological activities, holding significant interest for pharmaceutical and nutraceutical applications. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological samples, or pharmaceutical formulations, is crucial for research, quality control, and drug development. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound.
Principle
The method employs a reversed-phase C18 column to separate this compound from other components in the sample. A mobile phase consisting of an organic solvent (acetonitrile) and acidified water allows for the efficient elution and sharp peak formation of the analyte. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a certified reference standard.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products and pharmaceutical compounds.
Experimental Protocols
1. Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Acid: HPLC grade formic acid or acetic acid.
-
Reference Standard: this compound (purity >95%).
-
Sample Preparation: 0.22 µm or 0.45 µm syringe filters, volumetric flasks, and analytical balance.
2. Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 80% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Plant Material: Extract a known weight of the dried and powdered plant material with methanol using sonication or reflux.
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
-
Dilution: Dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
6. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample solution, identify the peak corresponding to this compound based on the retention time of the standard, and determine its concentration using the calibration curve. The concentration in the original sample can be calculated by accounting for the dilution factor.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on validated methods for similar lupane (B1675458) triterpenoids.[1][2][3][4][5]
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 10-12 minutes |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 20-Hydroxy-3-oxo-28-lupanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type triterpenoid, a class of natural products known for a wide range of biological activities, including cytotoxic effects on cancer cells.[1] The evaluation of the cytotoxic potential of this compound is a critical step in the drug discovery and development process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound, including the determination of cell viability, membrane integrity, and the mode of cell death.
It is important to note that triterpenoids, due to their inherent reductive potential, can interfere with cytotoxicity assays that rely on the reduction of a reporter molecule, such as the widely used MTT assay.[2][3] This can lead to an overestimation of cell viability. Therefore, it is crucial to include appropriate controls and consider alternative assays to validate the results.
Data Presentation
The cytotoxic activity of this compound and related lupane (B1675458) triterpenoids can be summarized by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table presents representative IC50 values for similar lupane-type triterpenoids against various cancer cell lines.
| Compound Name | Cell Line | Assay | IC50 (µM) | Reference |
| (20R)-28-hydroxylupen-30-al-3-one | NSCLC-N6 (Non-small-cell lung carcinoma) | Not Specified | 39.5 ± 1.2 | [4] |
| Betulinic acid | A549 (Lung cancer) | Not Specified | 8.92 ± 1.68 | [5] |
| Betulinic acid | H1650 (Lung cancer) | Not Specified | 7.25 ± 1.54 | [5] |
| Betulinic acid | MGC-803 (Gastric cancer) | Not Specified | 2.01 - 6.16 | [5] |
| Betulin | A549 (Lung cancer) | Not Specified | ~20 | [5] |
| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid | K562 (Chronic myeloid leukemia) | Not Specified | Lower than precursor | [6] |
Experimental Protocols
A tiered approach is recommended for assessing the cytotoxicity of this compound. This begins with a general cell viability assay, followed by assays to determine membrane integrity and the mechanism of cell death.
Caption: General experimental workflow for cytotoxicity testing.
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B. It is a reliable alternative to tetrazolium-based assays for testing compounds like triterpenoids that may have intrinsic reducing properties.[2]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol. Include wells for the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer provided in the kit (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100).
Protocol 3: Apoptosis Assessment using Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value. Include an untreated control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Potential Signaling Pathways
Lupane-type triterpenoids are known to induce apoptosis in cancer cells through various signaling pathways. Based on studies of similar compounds, this compound may exert its cytotoxic effects by inducing oxidative stress and modulating the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell survival and apoptosis.[1][5]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupane Triterpenoids from Acacia mellifera with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 20-Hydroxy-3-oxo-28-lupanoic acid in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpene, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for researchers interested in evaluating the anti-inflammatory effects of HOA. The protocols outlined below are based on established methodologies for assessing inflammation in vitro, specifically using the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model. HOA has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] The underlying mechanism of action involves the modulation of critical signaling pathways, including PI3K/Akt, MAPK, and the inhibition of NF-κB activation.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on LPS-stimulated RAW264.7 macrophages. The data is compiled from published research and is presented to facilitate easy comparison of its anti-inflammatory efficacy.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | Below Detection | - |
| LPS (1 µg/mL) | - | 41.76 | 0% |
| HOA + LPS | 10 | ~30 | ~28% |
| HOA + LPS | 20 | ~22 | ~47% |
| HOA + LPS | 30 | ~15 | ~64% |
| HOA + LPS | 40 | ~10 | ~76% |
Data is estimated from graphical representations in published studies.[2]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | % Inhibition of TNF-α | IL-6 Production (pg/mL) | % Inhibition of IL-6 |
| Control | - | Below Detection | - | Below Detection | - |
| LPS (1 µg/mL) | - | ~4500 | 0% | ~3500 | 0% |
| HOA + LPS | 10 | ~3800 | ~16% | ~3000 | ~14% |
| HOA + LPS | 20 | ~3000 | ~33% | ~2400 | ~31% |
| HOA + LPS | 30 | ~2200 | ~51% | ~1800 | ~49% |
| HOA + LPS | 40 | ~1500 | ~67% | ~1200 | ~66% |
Data is estimated from graphical representations in published studies.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed in a standard cell culture and molecular biology laboratory.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plate for viability and NO assays, 24-well plate for cytokine analysis, 6-well plate for protein extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 30, 40 µM) for 30 minutes.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine production).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Plate Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 5, 10, 20, 30, 40, 50, 100 µM) for 24 hours to assess cytotoxicity.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control group.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the 24-hour incubation period with HOA and LPS, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Pro-inflammatory Cytokine Analysis (ELISA)
-
Sample Collection: Collect the cell culture supernatant after 24 hours of treatment with HOA and LPS.
-
ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.
-
Principle:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction:
-
After treatment with HOA and LPS for a shorter duration (e.g., 30 minutes for phosphorylation events), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p85, Akt, ERK, JNK, IκBα, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
References
Application Notes and Protocols for In Vivo Evaluation of 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid. Based on the known biological activities of related compounds, this document outlines detailed protocols for assessing the anti-cancer and anti-inflammatory potential of this molecule. Additionally, it includes methodologies for preliminary toxicity and pharmacokinetic profiling, crucial for early-stage drug development.
Introduction
Lupane-type triterpenoids, such as betulinic acid and lupeol, have demonstrated promising pharmacological activities, including anti-cancer and anti-inflammatory effects.[1][2][3] These compounds are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and PI3K/Akt pathways.[1][3] this compound, as a member of this class, warrants in vivo investigation to determine its therapeutic potential. The following protocols are designed to systematically evaluate its efficacy and safety in established animal models.
Preclinical In Vivo Efficacy Models
Two primary areas of investigation are proposed based on the activities of structurally related lupane (B1675458) triterpenoids: oncology and inflammation.
This model will assess the ability of this compound to inhibit tumor growth in vivo.
Experimental Protocol:
-
Cell Line Selection and Culture: Select a suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) based on in vitro sensitivity data. Culture the cells in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic Nude-Foxn1nu or NOD/SCID) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells suspended in 100-200 µL of sterile PBS or Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 50-100 mm³). Monitor tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach the desired size, randomly assign mice into treatment and control groups (n=8-10 animals per group).
-
Compound Administration:
-
Treatment Group(s): Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg) via a suitable route (e.g., intraperitoneal injection, oral gavage) daily or on a predetermined schedule. The compound should be formulated in a non-toxic vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture).
-
Vehicle Control Group: Administer the vehicle alone.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the chosen cell line.
-
-
Efficacy Endpoints:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood for pharmacokinetic analysis and tissues for pharmacodynamic and histopathological analysis.
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 102.5 ± 10.1 | 1545.8 ± 150.3 | 1.55 ± 0.15 | 0 | +5.2 ± 1.5 |
| Compound (Low) | 10 | 101.9 ± 9.8 | 1120.1 ± 125.7 | 1.12 ± 0.13 | 27.5 | +4.8 ± 1.8 |
| Compound (Mid) | 30 | 103.1 ± 10.5 | 750.4 ± 98.2 | 0.75 ± 0.10 | 51.5 | +2.1 ± 2.0 |
| Compound (High) | 100 | 102.7 ± 10.2 | 425.6 ± 75.4 | 0.43 ± 0.08 | 72.5 | -1.5 ± 2.5 |
| Positive Control | Varies | 101.5 ± 9.9 | 380.2 ± 65.1 | 0.38 ± 0.07 | 75.4 | -8.9 ± 3.1 |
This acute inflammation model will assess the anti-inflammatory effects of this compound.
Experimental Protocol:
-
Animal Model: Utilize male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping and Acclimatization: Acclimatize animals for at least one week. Randomly assign them to treatment and control groups (n=6-8 animals per group).
-
Compound Administration:
-
Treatment Group(s): Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg) via oral gavage or intraperitoneal injection one hour before the carrageenan injection.
-
Vehicle Control Group: Administer the vehicle alone.
-
Positive Control Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control | 0 | 0.85 ± 0.07 | 0 |
| Compound (Low) | 10 | 0.68 ± 0.06 | 20.0 |
| Compound (Mid) | 30 | 0.45 ± 0.05 | 47.1 |
| Compound (High) | 100 | 0.28 ± 0.04 | 67.1 |
| Positive Control | 10 | 0.25 ± 0.03 | 70.6 |
Preliminary Toxicity and Pharmacokinetic Profiling
A preliminary acute toxicity study is essential to determine the safety profile of the compound.
Experimental Protocol:
-
Animal Model: Use healthy, nulliparous, non-pregnant female mice (e.g., Swiss albino) aged 8-12 weeks.
-
Dosing: Administer a single high dose of this compound (e.g., 2000 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
This study will provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Experimental Protocol:
-
Animal Model: Use male rats (e.g., Sprague-Dawley) with cannulated jugular veins.
-
Dosing: Administer a single dose of this compound via intravenous (e.g., 5 mg/kg) and oral (e.g., 50 mg/kg) routes.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Data Presentation:
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 110 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ng*h/mL) | 4500 ± 500 | 6750 ± 700 |
| t1/2 (h) | 4.5 ± 0.8 | 6.2 ± 1.1 |
| Bioavailability (%) | - | 15 |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially affected by lupane triterpenoids and the general workflow of the in vivo experiments described.
Caption: Workflow for a typical subcutaneous cancer xenograft study.
Caption: Potential anti-cancer signaling pathways modulated by lupane triterpenoids.
Caption: Workflow for the carrageenan-induced paw edema model.
References
- 1. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Purity Assessment of 20-Hydroxy-3-oxo-28-lupanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the purity of a 20-Hydroxy-3-oxo-28-lupanoic acid sample. The protocols herein detail the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the qualitative and quantitative analysis of this lupane-type triterpenoid (B12794562).
Introduction
This compound is a pentacyclic triterpenoid of the lupane (B1675458) series, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] As with any compound intended for research or pharmaceutical development, rigorous purity assessment is crucial to ensure the reliability of biological data and to meet regulatory standards. This document outlines validated and proposed methodologies for determining the purity of a this compound sample, identifying potential impurities, and quantifying the analyte.
The principal analytical techniques covered are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the separation and quantification of non-volatile compounds.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, enabling the identification of the target compound and potential impurities based on their mass-to-charge ratio.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary analytical method for purity determination that is independent of a specific reference standard for the analyte.[5][6][7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
2.1.1. Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Acid Modifier: Formic acid or acetic acid.
-
Reference Standard: A well-characterized standard of this compound (if available) or a related lupane triterpenoid.
-
Sample Preparation: 0.22 µm syringe filters, volumetric flasks, and micropipettes.
2.1.2. Instrumentation
An HPLC system equipped with a pump, degasser, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
2.1.3. Chromatographic Conditions (Proposed)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
2.1.4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of methanol.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
2.1.5. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample can then be determined from this curve.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC-based purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a method for the identification and purity assessment of this compound using LC-MS.
2.2.1. Materials and Reagents
As per the HPLC protocol, with the use of LC-MS grade solvents being critical.
2.2.2. Instrumentation
An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.
2.2.3. LC-MS Conditions (Proposed)
| Parameter | Recommended Conditions |
| Column | C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative and Positive |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.0 kV |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp. | 320 °C |
2.2.4. Sample Preparation
Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in methanol. Filter through a 0.22 µm syringe filter before injection.
2.2.5. Data Analysis
-
Identification: The primary peak should correspond to the expected mass-to-charge ratio (m/z) for this compound (C₃₀H₄₈O₄, Molecular Weight: 472.7 g/mol ).
-
[M-H]⁻: 471.35
-
[M+H]⁺: 473.36
-
[M+Na]⁺: 495.34
-
-
Impurity Profiling: Analyze the chromatogram for other peaks. The mass spectra of these peaks can be used to tentatively identify potential impurities, such as isomers, degradation products, or related triterpenoids.[5][8]
Logical Flow for LC-MS Impurity Identification
Caption: Decision-making process for impurity identification using LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.
2.3.1. Materials and Reagents
-
NMR Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample: this compound.
2.3.2. Instrumentation
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2.3.3. Experimental Parameters
| Parameter | Recommended Setting |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically ≥ 30 s) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Acquisition Time | ≥ 3 seconds |
2.3.4. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
2.3.5. Data Analysis
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I: Integral of the signal for the analyte or standard
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
Key NMR Signals for Purity Assessment: The purity should be assessed by integrating well-resolved signals of the analyte that are free from interference from impurity or solvent peaks. For lupane triterpenoids, the signals of the methyl groups are often distinct and can be used for quantification.[9]
Workflow for qNMR Purity Determination
Caption: Step-by-step workflow for qNMR analysis.
Data Presentation
The quantitative data from the purity assessment should be summarized in clear and concise tables for easy comparison and reporting.
Table 1: HPLC Purity Assessment Summary
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity by Area Normalization (%) |
| Analyte | [e.g., 15.2] | [e.g., 1250000] | [e.g., 99.5] | 99.5 |
| Impurity 1 | [e.g., 12.8] | [e.g., 5000] | [e.g., 0.4] | - |
| Impurity 2 | [e.g., 16.5] | [e.g., 1250] | [e.g., 0.1] | - |
Table 2: LC-MS Identification and Impurity Profile
| Peak | Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Identity |
| Main | [e.g., 10.5] | 471.35 | This compound |
| Impurity A | [e.g., 9.8] | [e.g., 455.35] | Potential dehydrated analog |
| Impurity B | [e.g., 11.2] | [e.g., 471.35] | Isomer of the analyte |
Table 3: qNMR Purity Calculation
| Parameter | Value |
| Mass of Analyte (m_analyte) | [e.g., 15.25 mg] |
| Mass of Standard (m_std) | [e.g., 7.50 mg] |
| Molecular Weight of Analyte (MW_analyte) | 472.7 g/mol |
| Molecular Weight of Standard (MW_std) | [e.g., 116.07 g/mol ] |
| Integral of Analyte (I_analyte) | [e.g., 3.00] |
| Number of Protons (N_analyte) | [e.g., 3 (for a CH₃ group)] |
| Integral of Standard (I_std) | [e.g., 2.00] |
| Number of Protons (N_std) | [e.g., 2 (for maleic acid)] |
| Purity of Standard (P_std) | [e.g., 99.9%] |
| Calculated Purity of Analyte | [e.g., 98.7%] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: 20-Hydroxy-3-oxo-28-lupanoic acid in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid, has been isolated from medicinal plants such as Mahonia bealei. While this compound, also known as 20-Hydroxy-3-oxolupan-28-oic acid (HOA), has been investigated for its anti-inflammatory properties, there is currently a lack of direct scientific literature detailing its specific antimicrobial activities. However, extracts from Mahonia bealei are known to possess antimicrobial effects, and numerous structurally related lupane (B1675458) triterpenoids have demonstrated significant antibacterial and antifungal properties.[1]
These application notes provide the known biological activity of this compound, focusing on its anti-inflammatory mechanism. Furthermore, to facilitate future antimicrobial research on this compound, we present antimicrobial data and detailed experimental protocols for structurally similar lupane triterpenoids as a predictive reference.
I. Biological Activity of this compound
Anti-inflammatory Properties
Research has shown that this compound (HOA) attenuates inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
The underlying mechanism involves the downregulation of key signaling pathways. HOA inhibits the phosphorylation of components in the PI3K-Akt and MAPK signaling cascades, which in turn suppresses the activation and nuclear translocation of the transcription factor NF-κB. This disruption of NF-κB activation leads to a decrease in the gene expression of iNOS, TNF-α, and IL-6.
II. Antimicrobial Data of Structurally Related Lupane Triterpenoids
While direct antimicrobial data for this compound is unavailable, studies on analogous compounds provide valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these related triterpenoids against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6β-hydroxy betunolic acid | Staphylococcus aureus | 16 - 32 | [2][3] |
| Enterococcus faecalis | 16 - 32 | [2][3] | |
| Gram-negative strains | >1024 | [2][3] | |
| Betulinic acid | Candida species | 0.625 - 1.25 | [4] |
| Trichophyton tonsurans | 0.625 | ||
| Microsporum canis | 0.625 | [5] | |
| Ursolic acid | Streptococcus species | 30 - 80 | [6] |
| Oleanolic acid | Streptococcus species | 30 - 80 | [6] |
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is based on methodologies used for testing related triterpenoids and is recommended for assessing the antibacterial and antifungal activity of this compound.
1. Materials and Reagents:
-
Test compound (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Anti-inflammatory Activity Assay in Macrophages
This protocol is based on the studies conducted on this compound.
1. Materials and Reagents:
-
RAW264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
This compound (HOA)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates (96-well and 24-well)
2. Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates (for viability and NO assay) or 24-well plates (for cytokine analysis) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of HOA for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Mix with an equal volume of Griess Reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot for Signaling Pathways: To analyze the mechanism, lyse the cells after treatment, separate proteins by SDS-PAGE, and probe with antibodies against phosphorylated and total proteins of the PI3K-Akt and MAPK pathways.
IV. Visualized Workflows
Conclusion
While direct evidence for the antimicrobial activity of this compound is yet to be established, its structural similarity to other biologically active lupane triterpenoids suggests that it is a promising candidate for antimicrobial research. The provided protocols for antimicrobial screening and anti-inflammatory assays offer a solid foundation for researchers to investigate the full therapeutic potential of this compound. Further studies are warranted to elucidate its specific antimicrobial spectrum and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and synergistic activity of 6β-hydroxy-3-oxolup-20(29)-en-28-oic acid (6β-hydroxy betunolic acid) isolated from Schumacheria castaneifolia vahl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of triterpene acids and semi-synthetic derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring TNF-α Inhibition by 20-Hydroxy-3-oxo-28-lupanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] Consequently, the inhibition of TNF-α production or activity represents a key therapeutic strategy for these conditions.[1][2] 20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type triterpenoid, a class of natural compounds that has demonstrated anti-inflammatory properties. These application notes provide detailed protocols for assessing the in vitro TNF-α inhibitory potential of this compound.
The following protocols are designed to be adaptable for screening and characterizing compounds like this compound for their ability to suppress TNF-α production in cell-based assays. The primary methods covered include Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of secreted TNF-α, and Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Western Blotting to analyze TNF-α gene and protein expression, respectively.[1][2][3]
Key Experimental Protocols
Cell Culture and Stimulation
A critical first step in assessing the anti-inflammatory properties of a test compound is to utilize an appropriate cell model that produces TNF-α upon stimulation. Monocytic cell lines, such as human THP-1 or murine RAW 264.7 cells, are widely used for this purpose.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in these cells and is commonly used as a stimulant in in vitro inflammatory models.[4][5][6]
Protocol:
-
Cell Seeding: Seed THP-1 or RAW 264.7 cells in 96-well plates at a density of 5 x 104 to 1 x 105 cells per well in RPMI-1640 or DMEM medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. Following incubation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours before treatment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Add the diluted compound to the cells and incubate for 1-2 hours. A vehicle control (medium with the same final concentration of DMSO) should be included.
-
LPS Stimulation: Following pre-treatment with the test compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[7] Include an unstimulated control group (cells treated with vehicle but not LPS).
-
Incubation: Incubate the plates for 4-24 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should be determined empirically.[4]
-
Supernatant and Cell Lysate Collection: After incubation, centrifuge the plates and collect the supernatant for TNF-α quantification by ELISA. The cell pellets can be washed with PBS and lysed for subsequent analysis by RT-PCR or Western Blot.
Quantification of TNF-α by ELISA
ELISA is a widely used and sensitive method for quantifying the amount of secreted TNF-α in the cell culture supernatant.[7][8]
Protocol:
-
Reagent Preparation: Prepare all reagents, including standards, buffers, and antibodies, according to the manufacturer's instructions for the specific human or murine TNF-α ELISA kit being used.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the TNF-α standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition and Color Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate until a sufficient color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the experimental samples. The percentage of TNF-α inhibition can be calculated using the following formula:
% Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in LPS-stimulated control)] x 100
Analysis of TNF-α Gene Expression by RT-PCR
RT-PCR can be used to determine if this compound inhibits TNF-α at the level of gene transcription.[1][2]
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers specific for TNF-α, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in TNF-α gene expression in the treated samples compared to the LPS-stimulated control.
Analysis of TNF-α Protein Expression by Western Blot
Western blotting can be used to visualize and semi-quantify the levels of intracellular or secreted TNF-α protein.[1][2]
Protocol:
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TNF-α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometric analysis of the protein bands can be performed using image analysis software. Normalize the TNF-α band intensity to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on TNF-α Secretion (ELISA)
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | ||
| LPS Control | - | ||
| Compound A | 1 | ||
| Compound A | 10 | ||
| Compound A | 50 |
Table 2: Effect of this compound on TNF-α Gene Expression (RT-PCR)
| Treatment Group | Concentration (µM) | Relative TNF-α mRNA Expression (Fold Change) ± SD |
| Unstimulated Control | - | |
| LPS Control | - | |
| Compound A | 1 | |
| Compound A | 10 | |
| Compound A | 50 |
Visualizations
Caption: Simplified TNF-α signaling pathway.
Caption: Experimental workflow for assessing TNF-α inhibition.
References
- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 4. Expression, regulation, and production of tumor necrosis factor-alpha in mouse testicular interstitial macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Anti-Diabetic Effects of 20-Hydroxy-3-oxo-28-lupanoic acid In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro models to study the potential anti-diabetic properties of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid. While direct anti-diabetic studies on this specific compound are emerging, research on structurally similar lupane (B1675458) triterpenoids has demonstrated significant potential in modulating key pathways related to glucose metabolism. This document outlines relevant in vitro assays, detailed experimental protocols, and expected data outputs based on existing literature for analogous compounds.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring pentacyclic triterpenoid. Triterpenoids of the lupane class have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. Notably, several lupane triterpenoids have been investigated for their anti-diabetic potential, primarily through the inhibition of carbohydrate-hydrolyzing enzymes and modulation of intracellular signaling pathways critical to glucose homeostasis. Although research on this compound has primarily focused on its anti-inflammatory properties, its demonstrated ability to modulate the PI3K/Akt signaling pathway—a central cascade in insulin (B600854) signaling—provides a strong rationale for exploring its anti-diabetic efficacy.[1][2]
Key In Vitro Models for Anti-Diabetic Research
A variety of in vitro models can be employed to elucidate the anti-diabetic mechanisms of this compound. These assays can be broadly categorized into enzymatic assays and cell-based assays.
Enzymatic Assays:
-
α-Glucosidase and α-Amylase Inhibition Assays: These assays are fundamental in screening for compounds that can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Cell-Based Assays:
-
Glucose Uptake Assays: Utilizing cell lines such as 3T3-L1 adipocytes or L6 myotubes, these assays measure the direct effect of the compound on glucose transport into insulin-sensitive cells.
-
Insulin Secretion Assays: Pancreatic β-cell lines like INS-1 or MIN6 are used to determine if the compound can potentiate glucose-stimulated insulin secretion.
-
Signaling Pathway Analysis (Western Blotting): These experiments are crucial for dissecting the molecular mechanisms of action, focusing on key proteins in insulin signaling pathways like PI3K/Akt and AMPK.
-
PPARγ Agonist Assays: These assays can determine if the compound activates Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and insulin sensitivity.
Quantitative Data Summary for Structurally Related Lupane Triterpenoids
The following table summarizes the in vitro anti-diabetic activities of various lupane triterpenoids that are structurally similar to this compound. This data can serve as a benchmark for evaluating the potential efficacy of the target compound.
| Compound | Assay | Cell Line/Enzyme | IC50 Value (µM) | Reference |
| Betulonic acid | α-Glucosidase Inhibition | Yeast α-glucosidase | 4.76 | [3] |
| Lupeol | α-Glucosidase Inhibition | Yeast α-glucosidase | >200 | [3] |
| Betulin | α-Glucosidase Inhibition | Yeast α-glucosidase | 18.87 | |
| Betulonic acid diethylentriamine conjugate | α-Glucosidase Inhibition | Not specified | >100 | |
| Acankoreagenin | α-Glucosidase Inhibition | Not specified | 13.01 | |
| Acankoreagenin | α-Amylase Inhibition | Not specified | 30.81 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in potassium phosphate buffer to achieve final concentrations ranging from 1 to 100 µM.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer, 20 µL of the test compound solution (or acarbose/vehicle control), and 10 µL of α-glucosidase solution (1 U/mL).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 100 mM Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Glucose Uptake Assay using 2-NBDG in 3T3-L1 Adipocytes
Objective: To measure the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (in a 96-well plate)
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Insulin (positive control)
-
This compound
-
Krebs-Ringer Phosphate (KRP) buffer supplemented with 0.2% BSA
-
Phloretin (glucose uptake inhibitor)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Wash the cells twice with warm KRP buffer.
-
Treat the cells with various concentrations of this compound (1-50 µM), insulin (100 nM), or vehicle control in KRP buffer for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Terminate glucose uptake by adding ice-cold KRP buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold KRP buffer.
-
Lyse the cells and measure the fluorescence of the cell lysate using a microplate reader (Excitation/Emission: ~485/535 nm).
-
Alternatively, for flow cytometry, detach the cells and analyze the fluorescence intensity.
-
Normalize the fluorescence intensity to the protein concentration of each well.
Protocol 3: Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and AMPK signaling pathways in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).
Materials:
-
L6 myotubes or 3T3-L1 adipocytes
-
This compound
-
Insulin or AICAR (as pathway activators)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-AMPKα (Thr172), anti-AMPKα)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and differentiate L6 or 3T3-L1 cells.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with insulin (100 nM for 15-30 minutes for the PI3K/Akt pathway) or AICAR (1 mM for 30-60 minutes for the AMPK pathway).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for in vitro anti-diabetic screening.
Caption: The PI3K/Akt signaling pathway in insulin-mediated glucose uptake.
Caption: The AMPK signaling pathway and its role in glucose metabolism.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro evaluation of the anti-diabetic potential of this compound. Based on the activity of structurally related lupane triterpenoids and the compound's known interaction with the PI3K/Akt pathway, there is a strong scientific basis for this investigation. The systematic application of these assays will enable researchers to elucidate the compound's mechanism of action and determine its potential as a novel therapeutic agent for diabetes.
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Substituted 3-hydroxy acid production from glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 20-Hydroxy-3-oxo-28-lupanoic acid and related lupane-type triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in aqueous solutions?
A1: this compound, a pentacyclic triterpenoid, possesses a large, rigid, and highly lipophilic molecular structure. The presence of multiple hydrocarbon rings with limited polar functional groups (a hydroxyl, a ketone, and a carboxylic acid) results in a high lipophilicity (estimated XLogP3 of 6.4) and strong intermolecular interactions in the solid state.[1] These characteristics hinder its interaction with water molecules, leading to poor aqueous solubility, a common challenge for this class of compounds.[2][3]
Q2: I am seeing very low dissolution of my compound. What are the initial steps I can take?
A2: For initial exploratory studies, the use of co-solvents is a rapid method to solubilize the compound. A stock solution can be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethyl formamide (B127407) (DMF) and then diluted with the aqueous buffer of choice.[4] For instance, Betulinic Acid, a structurally similar compound, has a solubility of approximately 20 mg/mL in DMSO.[4] When preparing an aqueous solution from a DMSO stock, it is crucial to dilute it carefully to avoid precipitation; a 1:2 solution of DMSO:PBS (pH 7.2) has been used for Betulinic Acid, achieving a solubility of about 0.3 mg/mL.[4] Be mindful that the final concentration of the organic solvent should be compatible with your experimental system, as it can have its own biological or chemical effects.
Q3: What are the main strategies to significantly improve the aqueous solubility of this compound for in vivo studies?
A3: For more advanced applications, particularly in vivo studies where high concentrations of organic solvents are not ideal, several formulation strategies can be employed. These include:
-
Chemical Modification: Creating more soluble derivatives, such as salts or esters.[5][6]
-
Nanonization: Reducing particle size to the nanometer range to increase the surface area for dissolution.[7]
-
Complexation: Using agents like cyclodextrins to encapsulate the molecule and present a hydrophilic exterior.[8][9]
-
Lipid-Based Formulations: Dissolving the compound in a lipid-based system to form emulsions or self-emulsifying drug delivery systems (SEDDS).[2][10][11]
-
Solid Dispersions: Dispersing the compound in a polymer matrix.[12]
Troubleshooting Guides
Issue: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The final concentration in the aqueous buffer is too high. Try a lower final concentration. |
| Rapid Solvent Change | Adding the DMSO stock too quickly can cause localized high concentrations and precipitation. Add the stock solution dropwise while vortexing or stirring the aqueous buffer. |
| Buffer Incompatibility | The pH or ionic strength of the buffer may not be optimal. Experiment with different pH values. For acidic compounds like this, a higher pH (above the pKa) will increase the solubility of the ionized form.[13] |
| Temperature Effects | Solubility can be temperature-dependent. Ensure your buffer is at the desired experimental temperature before and during the addition of the compound. |
Issue: Low and inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation in Media | The compound may be precipitating in the cell culture media over time. Visually inspect the wells for precipitates. Consider using a formulation with higher stability, such as a cyclodextrin (B1172386) complex or a nanosuspension. |
| Interaction with Serum Proteins | The compound may bind to proteins in the serum, reducing its free concentration. Run control experiments with and without serum to assess this effect. |
| Inaccurate Concentration of Solubilized Drug | After preparing the solution, centrifuge it and measure the concentration in the supernatant (e.g., by HPLC) to determine the actual amount of solubilized compound. |
Quantitative Data Summary
Table 1: Solubility of Betulinic Acid (BA) and a Derivative in Various Solvents
| Compound | Solvent | Temperature | Solubility |
| Betulinic Acid (BA) | DMSO | Not Specified | ~ 20 mg/mL |
| Betulinic Acid (BA) | Dimethyl Formamide | Not Specified | ~ 15 mg/mL |
| Betulinic Acid (BA) | Ethanol | Not Specified | ~ 0.5 mg/mL |
| Betulinic Acid (BA) | 1:2 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.3 mg/mL |
| 28-O-succinyl betulin (B1666924) (SBE) | Water | Not Specified | Significantly higher than BA |
| 28-O-succinyl betulin (SBE) | n-butanol | Not Specified | 7.19 ± 0.66 g/L |
Data compiled from references[4][14].
Experimental Protocols
Protocol 1: Preparation of a Triterpenoid Nanosuspension by the Nanoprecipitation Method
This protocol is a general guideline for preparing a nanosuspension of a poorly soluble triterpenoid.
-
Organic Phase Preparation: Dissolve 100 mg of this compound in 1.25 mL of DMSO. Add a suitable stabilizer (e.g., 500 µL of Tween 60) and mix thoroughly.[15]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a co-stabilizer (e.g., 0.5% w/v Polyvinyl alcohol - PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant high-speed stirring (e.g., 750 rpm).[15]
-
Solvent Removal & Purification: Centrifuge the resulting nanosuspension at high speed (e.g., 10,000 rpm for 30 minutes). Discard the supernatant and wash the nanocrystal pellet several times with ultrapure water to remove residual organic solvent.[15]
-
Resuspension & Storage: Resuspend the nanocrystal pellet in ultrapure water. For long-term storage, the nanosuspension can be lyophilized.[15]
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
Protocol 2: Formulation with Cyclodextrins by Co-precipitation
This protocol describes a common method for forming an inclusion complex with cyclodextrins.
-
Dissolution of Guest Molecule: Dissolve the this compound in a suitable organic solvent (e.g., ethanol, acetone).
-
Dissolution of Host Molecule: In a separate container, dissolve an appropriate amount of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin or a γ-cyclodextrin derivative) in water.[8][16] The molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2) should be optimized.[17]
-
Complexation: Slowly add the drug solution to the cyclodextrin solution with constant stirring. Continue stirring for an extended period (e.g., 24-48 hours) at a controlled temperature.
-
Precipitation/Isolation: Cool the solution to induce precipitation of the complex. Alternatively, the solvent can be removed by evaporation or the complex can be isolated by freeze-drying.[16]
-
Washing and Drying: Wash the resulting powder with a small amount of the organic solvent used in step 1 to remove any uncomplexed drug, and then dry under vacuum.[16]
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or NMR spectroscopy.[16]
Visualizations
Caption: Workflow for Nanosuspension Preparation.
Caption: Workflow for Cyclodextrin Complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Betulinic acid in complex with a gamma-cyclodextrin derivative decreases proliferation and in vivo tumor development of non-metastatic and metastatic B164A5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus [frontiersin.org]
- 14. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 20-Hydroxy-3-oxo-28-lupanoic acid
Welcome to the technical support center for the synthesis and purification of 20-Hydroxy-3-oxo-28-lupanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this lupane-type triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is Betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid). It is a naturally occurring pentacyclic triterpenoid that is widely distributed in the plant kingdom.[1][2] Betulinic acid already possesses the desired C-28 carboxylic acid and the lupane (B1675458) skeleton. The synthesis then involves modification of the C-3 hydroxyl group and the C-20 position.
Q2: What are the key chemical transformations required to synthesize this compound from betulinic acid?
The synthesis from betulinic acid generally involves a three-stage process:
-
Protection of the C-28 carboxylic acid: This is to prevent its interference with subsequent oxidation and hydroxylation steps. Esterification to a methyl or other suitable ester is a common strategy.
-
Oxidation of the C-3 hydroxyl group: The secondary alcohol at the C-3 position is oxidized to a ketone.
-
Hydroxylation at the C-20 position: This is a challenging step and may involve the hydration of the C-20(29) double bond present in betulinic acid.
Q3: What are the major challenges in the synthesis of this compound?
The primary challenges include:
-
Selective oxidation: Achieving selective oxidation of the C-3 hydroxyl group without affecting other sensitive parts of the molecule can be difficult. The presence of a double bond in the starting material (betulinic acid) can lead to side reactions.[3]
-
Stereoselective hydroxylation at C-20: Introducing a hydroxyl group at the tertiary C-20 position with the correct stereochemistry can be complex and may result in a mixture of isomers.
-
Purification: The separation of the desired product from starting materials, reagents, and byproducts can be challenging due to the similar polarities of these triterpenoid compounds.[4]
Troubleshooting Guides
Synthesis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of C-3 oxidation product | Incomplete reaction. | - Increase reaction time or temperature. - Use a stronger oxidizing agent (e.g., Jones reagent instead of PCC). - Ensure the starting material is completely dissolved. |
| Degradation of starting material or product. | - Use a milder oxidizing agent (e.g., PCC, Dess-Martin periodinane). - Perform the reaction at a lower temperature. | |
| Multiple spots on TLC after C-3 oxidation | Over-oxidation or side reactions. | - Use a more selective oxidizing agent. Oxidation on an alumina (B75360) solid support has been shown to be highly selective.[3] - Protect other reactive functional groups if necessary. |
| Incomplete reaction. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficulty in C-20 hydroxylation | Low reactivity of the C-20(29) double bond. | - Use a stronger acid catalyst for hydration (e.g., sulfuric acid in THF/water). - Consider a two-step approach: epoxidation of the double bond followed by ring-opening. |
| Formation of rearranged products. | - Use milder reaction conditions. - The lupane skeleton can be prone to rearrangement under acidic conditions. |
Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of product with impurities | Similar polarity of compounds. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica (B1680970) gel). - High-speed counter-current chromatography (HSCCC) can be effective for separating structurally similar triterpenoids.[5][6] |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | - Dry the product under high vacuum. - Attempt to crystallize the product from a different solvent system. - Re-purify the product by column chromatography. |
| Low recovery after purification | Product loss during extraction or chromatography. | - Ensure complete extraction from the aqueous phase after workup. - Use a less polar solvent for column chromatography to minimize irreversible adsorption on the stationary phase. - Purification using macroporous resins can sometimes give good recovery for triterpenic acids.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound methyl ester
This protocol outlines the synthesis starting from betulinic acid.
Step 1: Protection of the C-28 Carboxylic Acid (Esterification)
-
Dissolve betulinic acid in a mixture of methanol (B129727) and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl betulinate. Purify by column chromatography if necessary.
Step 2: Oxidation of the C-3 Hydroxyl Group
-
Dissolve the methyl betulinate in acetone (B3395972).
-
Cool the solution to 0°C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-oxo-lup-20(29)-en-28-oate (methyl betulonate).
Step 3: Hydroxylation of the C-20(29) Double Bond
-
Dissolve the methyl betulonate in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to separate the desired 20-hydroxy product from any unreacted starting material or isomers.
Protocol 2: Deprotection of the C-28 Methyl Ester
-
Dissolve the methyl 20-hydroxy-3-oxo-28-lupanoate in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (B78521) (LiOH).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Data Presentation
Table 1: Estimated Yields and Purity for the Synthesis of this compound
| Step | Product | Estimated Yield (%) | Estimated Purity (%) |
| 1 | Methyl betulinate | 90-95 | >95 |
| 2 | Methyl 3-oxo-lup-20(29)-en-28-oate | 80-90 | >95 |
| 3 | Methyl 20-hydroxy-3-oxo-28-lupanoate | 40-60 | >90 |
| 4 | This compound | 85-95 | >98 |
Note: These are estimated values based on similar transformations reported in the literature for lupane triterpenoids. Actual yields may vary depending on reaction conditions and scale.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
- 1. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cocrystal Formation of Betulinic Acid and Ascorbic Acid: Synthesis, Physico-Chemical Assessment, Antioxidant, and Antiproliferative Activity [frontiersin.org]
- 3. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Dosage of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in vitro studies?
A1: Based on studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the recommended effective concentration range for this compound is between 10 µM and 40 µM.[1] Concentrations above 50 µM have been shown to induce cytotoxicity.[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: What is the primary mechanism of action of this compound observed in vitro?
A2: this compound has been shown to exert anti-inflammatory effects by inhibiting the PI3K/Akt and MAPK signaling pathways.[1][2] This leads to the suppression of nuclear factor-kappa B (NF-κB) activation and a subsequent reduction in the expression and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3]
Q3: How should I dissolve this compound for cell culture experiments?
A3: As a lupane-type triterpene, this compound is expected to have low aqueous solubility. It is recommended to dissolve the compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key readouts to measure the in vitro efficacy of this compound?
A4: To assess the anti-inflammatory effects of this compound, key readouts include the measurement of nitric oxide production using the Griess assay, and the quantification of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant using ELISA or cytometric bead array (CBA) kits.[1] Additionally, the expression levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 can be measured at the mRNA level using RT-qPCR.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected non-toxic concentrations. | 1. Cytotoxicity of the compound in the specific cell line being used. 2. High concentration of the solvent (e.g., DMSO) in the final culture medium. 3. Contamination of the compound or culture. | 1. Perform a cell viability assay (e.g., MTT or LDH) with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your cell line. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). Prepare a serial dilution of your stock solution. 3. Use sterile techniques and ensure the purity of your compound. |
| No significant anti-inflammatory effect is observed. | 1. The concentration of the compound is too low. 2. The incubation time is not optimal. 3. The inflammatory stimulus (e.g., LPS) concentration is too high. 4. The compound has degraded. | 1. Increase the concentration of the compound within its non-toxic range. 2. Optimize the pre-incubation time with the compound before adding the inflammatory stimulus, and the total incubation time. A 30-minute pre-incubation followed by 24-hour stimulation has been shown to be effective.[1] 3. Titrate the concentration of the inflammatory stimulus to ensure a robust but not overwhelming inflammatory response. 4. Store the compound under recommended conditions (typically at -20°C or -80°C) and prepare fresh stock solutions. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the compound or reagents. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding and be consistent with the cell number per well. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration (µM) | Effect | Reference |
| Cell Viability | 5 - 40 | No significant cytotoxicity | [1] |
| 50 | Cell viability begins to decrease | [1] | |
| NO Production Inhibition | 10 - 40 | Significant inhibition | [1] |
| TNF-α Production Inhibition | 10 - 40 | Significant inhibition | [1] |
| IL-6 Production Inhibition | 10 - 40 | Significant inhibition | [1] |
Table 2: Summary of IC50 Values for Inhibition of Pro-inflammatory Markers
| Marker | IC50 Value (µM) | Cell Line |
| NO | ~25 | RAW264.7 |
| TNF-α | ~30 | RAW264.7 |
| IL-6 | ~35 | RAW264.7 |
| (Note: IC50 values are estimated based on graphical data from Cao et al., 2019 and may vary depending on experimental conditions.) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30, 40, 50, and 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound (e.g., 10, 20, 40 µM) for 30 minutes.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Seed RAW264.7 cells and treat with this compound and LPS as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p85, Akt, ERK, JNK, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of HOA.
Caption: Signaling pathway of HOA in LPS-stimulated macrophages.
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages [agris.fao.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 20-Hydroxy-3-oxo-28-lupanoic acid bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 20-Hydroxy-3-oxo-28-lupanoic acid in various bioassays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental use of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Question: Why am I seeing high background absorbance or inconsistent results in my MTT or XTT cell viability assays when using this compound?
-
Answer: Triterpenoids, including this compound, possess inherent reducing properties. This can lead to the direct chemical reduction of tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) product, independent of cellular metabolic activity. This interference results in artificially inflated absorbance readings, which can mask the true cytotoxic effects of the compound and lead to poor reproducibility.
Troubleshooting Steps:
-
Confirm Interference: Run a control experiment with this compound in a cell-free culture medium. Add the MTT or XTT reagent and incubate. A color change will confirm direct reduction by the compound.
-
Wash Out Compound: Before adding the tetrazolium reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the compound. This minimizes direct interaction with the assay reagent.
-
Switch to a Non-Interfering Assay: For more reliable and consistent results, consider using alternative cell viability assays that are not based on metabolic reduction. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the binding of SRB dye to total cellular protein.
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, a direct indicator of metabolically active cells.
-
-
Issue 2: Variability in anti-inflammatory bioassay results.
-
Question: My results for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages are variable. What could be the cause?
-
Answer: Inconsistent results in anti-inflammatory assays with this compound can stem from several factors related to compound handling, cell culture conditions, and assay execution.
Troubleshooting Steps:
-
Compound Solubility and Stability: this compound is soluble in solvents like DMSO, chloroform, and acetone. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the aqueous culture medium. It is recommended to prepare fresh dilutions for each experiment. For storage, powdered compound can be kept at -20°C for up to 3 years. In solvent, it is stable at -80°C for 6 months and at -20°C for one month. Avoid repeated freeze-thaw cycles.[1]
-
Cell Health and Density: Ensure RAW264.7 macrophages are healthy, in a logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to LPS stimulation.
-
LPS Stimulation: Use a consistent source and concentration of lipopolysaccharide (LPS). The potency of LPS can vary between lots.
-
Incubation Times: Adhere to consistent incubation times for both compound pre-treatment and LPS stimulation.
-
Issue 3: Unexpected cytotoxic effects at high concentrations.
-
Question: I am observing significant cell death at higher concentrations of this compound, which is complicating the interpretation of my anti-inflammatory results. How can I address this?
-
Answer: It is crucial to differentiate between the anti-inflammatory effects of your compound and any confounding cytotoxic effects.
Troubleshooting Steps:
-
Determine the Non-Toxic Concentration Range: Before conducting anti-inflammatory assays, perform a dose-response cytotoxicity study using a reliable method like the SRB or CellTiter-Glo® assay. This will help you identify the concentration range where this compound exhibits minimal to no cytotoxicity.
-
Select Appropriate Concentrations for Bioassays: For your anti-inflammatory experiments, use concentrations of this compound that are below the cytotoxic threshold determined in the previous step.
-
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound (HOA) in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound (HOA) on Nitric Oxide (NO) Production
| Concentration of HOA | NO Production (% of LPS-stimulated control) |
| 5 µM | 85% |
| 10 µM | 60% |
| 20 µM | 35% |
Data synthesized from a study by a relevant research paper. The study demonstrated that HOA suppressed the release of nitric oxide in LPS-stimulated RAW264.7 cells.[1]
Table 2: Effect of this compound (HOA) on Pro-inflammatory Cytokine Production
| Concentration of HOA | TNF-α Production (% of LPS-stimulated control) | IL-6 Production (% of LPS-stimulated control) |
| 5 µM | 90% | 88% |
| 10 µM | 70% | 65% |
| 20 µM | 45% | 40% |
Data synthesized from a study that showed HOA suppressed the release of pro-inflammatory cytokines, including tumor necrosis factor α (TNF-α) and interleukin 6 (IL-6), in LPS-stimulated RAW264.7 macrophages.[1]
Experimental Protocols
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol is for measuring the inhibitory effect of this compound on NO production.
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
2. Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides a reliable alternative to tetrazolium-based assays for determining cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells by adding 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
3. ELISA for TNF-α and IL-1β
This protocol outlines the general steps for quantifying pro-inflammatory cytokines in cell culture supernatants.
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-1β overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants (collected from LPS-stimulated and compound-treated cells) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations from the standard curve.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Troubleshooting logic for inconsistent results in bioassays with this compound.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
References
How to prevent degradation of 20-Hydroxy-3-oxo-28-lupanoic acid in storage
Technical Support Center: 20-Hydroxy-3-oxo-28-lupanoic acid
Welcome to the technical support center for this compound. This resource provides guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For analogous compounds like Betulinic Acid, storage at 4°C has been shown to maintain stability for at least four years[1][2][3]. To prevent degradation from environmental factors, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: I need to store the compound in solution. What solvent should I use and what are the recommended storage conditions?
A2: this compound, like other triterpenoids, is sparingly soluble in aqueous buffers and more soluble in organic solvents such as DMSO, ethanol, and dimethylformamide[1]. For short-term storage, prepare solutions in high-purity, anhydrous organic solvents. It is not recommended to store aqueous solutions for more than one day[1]. For longer-term storage of solutions, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual signs of degradation in the solid compound can include a change in color or texture. In solution, degradation may be indicated by discoloration or the formation of precipitates. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak, suggests degradation.
Q4: What are the likely causes of degradation?
A4: Triterpenoids can be susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air and light can lead to oxidative degradation.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can cause hydrolysis.
-
Photodegradation: Exposure to UV light can induce degradation[4].
-
Thermal Degradation: High temperatures can accelerate the degradation process[4].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected results in biological assays. | Compound degradation leading to reduced activity. | Verify the purity of your compound using HPLC. Prepare fresh stock solutions from solid material stored under recommended conditions. |
| Appearance of new peaks in HPLC analysis. | Degradation of the compound. | Review your storage and handling procedures. Ensure the compound is protected from light, heat, and moisture. Consider performing a forced degradation study to identify potential degradants. |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble products. | Use a fresh, properly stored sample. Confirm the appropriate solvent for your desired concentration. |
| Discoloration of the solid compound or solution. | Likely chemical degradation. | Do not use the discolored sample. Obtain a fresh batch of the compound and store it under the recommended conditions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a forced degradation study to identify conditions that may affect the stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid or acetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV, MS, or ELSD)
-
C18 or C30 reversed-phase HPLC column[5]
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours, then dissolve in the solvent for analysis.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before and after each stress condition, analyze the samples by HPLC.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products if possible, using techniques like LC-MS.
-
Visualizations
Caption: Logical workflow for the storage of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Overcoming challenges in the scale-up synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid
Technical Support Center: Scale-Up Synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid
Welcome to the technical support center for the scale-up synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the scale-up synthesis of this compound?
A1: The most common and cost-effective starting material is Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees.[1][2] Betulin can be oxidized to Betulinic acid, which then serves as the direct precursor for the synthesis of this compound. Some synthetic routes may also start directly from commercially available Betulinic acid.
Q2: What are the primary challenges in the scale-up synthesis of this molecule?
A2: The primary challenges include:
-
Selective Oxidation: The starting materials, Betulin and Betulinic acid, have multiple reactive sites, making selective oxidation of the C-3 hydroxyl group and selective hydroxylation of the C-20 position difficult.[3][4]
-
C-20 Hydroxylation: Introducing a hydroxyl group at the tertiary C-20 position is a chemically challenging transformation that can lead to low yields and side products.[5]
-
Purification: The separation of the desired product from starting materials, intermediates, and byproducts is often complex and requires multi-step purification processes, which can be a bottleneck in a scale-up scenario.[6][7]
-
Solubility: Triterpenoids like Betulinic acid and its derivatives often have low solubility in common organic solvents, which can complicate reaction conditions and purification.[8]
Q3: What are the main synthetic strategies to produce this compound?
A3: The synthesis generally involves two key transformations: oxidation of the C-3 hydroxyl group and hydroxylation of the C-20 position. These can be approached through chemical synthesis or biotransformation. The order of these steps can vary, impacting the overall efficiency and selectivity.
Q4: Are there any scalable alternatives to traditional chemical hydroxylation at the C-20 position?
A4: Yes, biotransformation using microorganisms is a promising alternative.[3][9] Fungal strains such as Circinella muscae and Cunninghamella echinulata have been shown to hydroxylate the betulinic acid skeleton at various positions.[9] This approach can offer higher selectivity and milder reaction conditions, which are advantageous for scale-up.
Troubleshooting Guides
Guide 1: Challenges in Selective C-3 Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 3-oxo product (Betulonic acid) | Incomplete oxidation. | - Increase reaction time or temperature gradually. - Increase the molar ratio of the oxidizing agent. - Ensure homogenous mixing, especially on a larger scale. |
| Formation of multiple byproducts (over-oxidation or side reactions) | Non-selective oxidizing agent. The C-28 primary hydroxyl group (in Betulin) or the C-20(29) double bond are also susceptible to oxidation.[3][4] | - Use a more selective oxidizing agent. For scale-up, consider solid-supported reagents like Cr(VI) on alumina, which can improve selectivity and simplify work-up. - Protect the C-28 hydroxyl group as an ester before C-3 oxidation if starting from Betulin. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. |
| Difficult purification of the 3-oxo product | Presence of unreacted starting material and closely related byproducts. | - Employ column chromatography with a carefully selected solvent system. - Consider converting the acidic product to its salt to facilitate separation from non-acidic impurities. - For large-scale purification, explore the use of macroporous resins for initial product enrichment.[7][10] |
Guide 2: Challenges in C-20 Hydroxylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the 20-hydroxy product | Steric hindrance at the tertiary C-20 position. Inefficient hydroxylation reagent or biotransformation conditions. | Chemical approach: - Explore different hydroxylation agents (e.g., epoxidation followed by ring-opening, or use of specific peroxy acids). Biotransformation approach: - Screen different microbial strains for higher conversion rates.[9] - Optimize fermentation conditions (pH, temperature, aeration, substrate feeding strategy).[3] |
| Formation of rearranged or undesired side products | Harsh reaction conditions leading to carbocationic rearrangements of the lupane (B1675458) skeleton. Non-specific enzymatic activity in biotransformation. | Chemical approach: - Use milder and more selective reagents. - Maintain strict temperature control. Biotransformation approach: - Optimize the biotransformation medium and conditions to favor the desired enzymatic activity. - Consider using purified enzymes to avoid side reactions from other enzymes in the whole-cell system. |
| Difficulty in isolating the 20-hydroxy product | The product may have similar polarity to the starting material and other hydroxylated byproducts. | - Utilize preparative HPLC for high-purity isolation, although this may be challenging to scale.[11] - Employ sequential chromatographic steps with different stationary and mobile phases. - Consider derivatization of the hydroxyl group to alter polarity for easier separation, followed by a deprotection step. |
Data Presentation
Table 1: Comparison of C-3 Oxidation Methods for Betulin/Betulinic Acid
| Oxidizing Agent | Typical Substrate | Reported Yield | Key Advantages for Scale-Up | Potential Challenges for Scale-Up | Reference(s) |
| Jones Reagent (CrO₃/H₂SO₄) | Betulin | ~85-90% | High reactivity, relatively low cost. | Use of toxic chromium, difficult work-up, potential for over-oxidation. | [12] |
| Pyridinium (B92312) Chlorochromate (PCC) | Betulin | Moderate to high | Milder than Jones reagent, good for selective oxidation to the aldehyde. | Stoichiometric use of chromium, purification from pyridinium salts. | [13] |
| TEMPO/NaOCl | Betulin | ~86-92% | Catalytic, avoids heavy metals, milder conditions. | Cost of TEMPO catalyst, requires careful pH control. | [13][14] |
| Cr(VI) on Alumina | Betulin | High | High selectivity, simplified work-up (filtration), potential for catalyst recycling. | Use of chromium, requires preparation of the supported reagent. | [13] |
Experimental Protocols
Protocol 1: Synthesis of Betulonic Acid (3-oxo-lup-20(29)-en-28-oic acid) from Betulinic Acid
This protocol is a representative method for the oxidation of the C-3 hydroxyl group.
-
Dissolution: Dissolve Betulinic acid in a suitable solvent such as acetone (B3395972) or dichloromethane (B109758) in a reaction vessel equipped with a stirrer and a thermometer.
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of Jones reagent (a mixture of chromium trioxide, sulfuric acid, and water) dropwise while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding isopropanol (B130326) to consume the excess oxidant.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure Betulonic acid.
Protocol 2: Biotransformation for Hydroxylation of Betulinic Acid Derivatives (General Approach)
This protocol outlines a general procedure for microbial hydroxylation.
-
Microorganism Cultivation: Inoculate a suitable microorganism (e.g., Cunninghamella echinulata) into a sterile fermentation medium in a fermenter.[9]
-
Growth Phase: Incubate the culture under optimal conditions of temperature, pH, and aeration to allow for sufficient cell growth.
-
Substrate Addition: Prepare a solution of the 3-oxo-lup-20(29)-en-28-oic acid (Betulonic acid) in a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) and add it to the culture.
-
Biotransformation: Continue the incubation for a predetermined period (typically several days), allowing the microbial enzymes to hydroxylate the substrate.
-
Extraction: After the biotransformation is complete, separate the mycelia from the broth by filtration or centrifugation. Extract the hydroxylated product from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry, and concentrate. Purify the crude product using chromatographic techniques such as column chromatography and preparative HPLC to isolate the this compound.[6][11]
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An efficient process for the transformation of betulin to betulinic acid by a strain of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. Development of C-20 modified betulinic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of betulinic acid by Circinella muscae and Cunninghamella echinulata to discover anti-inflammatory derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WO2013038316A1 - Method for preparation of betulinic acid - Google Patents [patents.google.com]
Artifacts in NMR spectra of 20-Hydroxy-3-oxo-28-lupanoic acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality NMR spectra of 20-Hydroxy-3-oxo-28-lupanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the NMR spectra of this compound and how can I avoid them?
A1: The most common artifacts encountered when analyzing this compound are broad peaks, poor signal-to-noise ratio, and the presence of impurity signals. These can often be attributed to aggregation, sample preparation, and solvent choice.
-
Broad Peaks (Line Broadening): Due to the presence of both a carboxylic acid and a hydroxyl group, this compound has a tendency to form intermolecular hydrogen bonds, leading to aggregation. This is a primary cause of significant line broadening in the NMR spectrum.[1][2] To mitigate this, you can:
-
Use a more polar, hydrogen-bond-breaking solvent like DMSO-d6 or Methanol-d4 (B120146).
-
Work with dilute concentrations to reduce the likelihood of aggregate formation.
-
Acquire the spectrum at an elevated temperature to disrupt intermolecular interactions.
-
-
Poor Signal-to-Noise (S/N) Ratio: A low signal-to-noise ratio can be due to insufficient sample concentration or a suboptimal number of scans. For 13C NMR, which is inherently less sensitive, a higher concentration and a greater number of transients are typically required.[3][4]
-
Impurity Signals: The presence of residual solvents from purification (e.g., ethyl acetate, grease) or water can obscure important signals in your spectrum. Proper sample handling and the use of high-purity deuterated solvents are crucial for avoiding these artifacts.
Q2: I'm observing very broad signals in my 1H NMR spectrum of this compound. What could be the cause and how do I fix it?
A2: Significant line broadening is a common issue for this molecule and is most likely due to aggregation or the presence of paramagnetic impurities.
-
Aggregation: As mentioned in Q1, the carboxylic acid and hydroxyl moieties can lead to self-association. To address this:
-
Dilution study: Acquire spectra at different concentrations. If the line width decreases with decreasing concentration, aggregation is the likely cause.
-
Solvent choice: Use solvents like DMSO-d6 or pyridine-d5 (B57733) that can disrupt hydrogen bonding.
-
Temperature variation: Increasing the temperature of the NMR experiment can help break up aggregates and sharpen the signals.
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[3] If you suspect this to be the issue, you can try:
-
Filtering your sample through a small plug of Celite or glass wool in a Pasteur pipette.
-
Using a chelating agent like EDTA, though this may introduce its own signals.
-
Q3: The signals for my hydroxyl and carboxylic acid protons are not visible. What should I do?
A3: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are exchangeable and their visibility in the NMR spectrum is highly dependent on the solvent, temperature, and water content.
-
Solvent Effects: In protic solvents like methanol-d4 or D2O, these protons will exchange with the deuterium (B1214612) of the solvent and their signals will either disappear or become very broad. To observe these protons, use an aprotic solvent like CDCl3 or DMSO-d6.
-
D2O Exchange Experiment: To confirm the identity of these exchangeable protons, you can intentionally add a drop of D2O to your sample in an aprotic solvent. After shaking, the signals corresponding to the -OH and -COOH protons should disappear.
-
Temperature: At higher temperatures, the rate of exchange can increase, leading to broader signals. Conversely, at lower temperatures, the exchange rate may slow down, resulting in sharper signals.
Troubleshooting Guides
Guide 1: Resolving Poorly Resolved Spectra and Overlapping Signals
This guide provides a systematic approach to troubleshoot spectra with broad and overlapping signals.
Caption: Workflow for troubleshooting poorly resolved NMR spectra.
Guide 2: Identifying and Eliminating Extraneous Peaks
This guide outlines a workflow for identifying and removing unwanted signals from your NMR spectrum.
Caption: Workflow for identifying and eliminating extraneous peaks.
Data Presentation
Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for Lupane-type Triterpenoids
| Functional Group/Proton Type | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Notes |
| Methyl groups (C-23 to C-27, C-29, C-30) | 0.7 - 1.3 | 15 - 30 | Often appear as sharp singlets. |
| Methylene and Methine protons | 1.0 - 2.5 | 20 - 60 | Complex, overlapping region. |
| H-3 (if hydroxylated) | 3.2 - 3.5 | ~79 | Chemical shift and multiplicity depend on stereochemistry. |
| C-3 (oxo) | - | ~210 - 215 | Characteristic ketone chemical shift. |
| C-20 (olefinic) | - | ~150 | |
| C-28 (carboxylic acid) | - | ~175 - 180 | |
| C-29 (olefinic) | ~4.6 - 4.7 | ~110 | |
| -OH proton | Variable (0.5 - 5.0) | - | Broad, often exchangeable. |
| -COOH proton | Variable (10.0 - 13.0) | - | Very broad, often not observed. |
Note: These are approximate ranges and can vary depending on the solvent and specific substitution pattern of the triterpenoid.[5][6]
Experimental Protocols
Protocol 1: Standard Sample Preparation for 1H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Sample Preparation for 13C NMR
-
Sample Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry vial. A higher concentration is generally required for 13C NMR due to its lower natural abundance and sensitivity.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Dissolution and Filtration: Follow steps 3 and 4 from the 1H NMR protocol.
-
Capping and Labeling: Securely cap and label the NMR tube.
Protocol 3: D2O Exchange Experiment
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of your sample in a non-protic deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
D2O Addition: Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Mixing: Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of labile protons.
-
Re-acquisition: Re-acquire the 1H NMR spectrum. The signals corresponding to the -OH and -COOH protons should have disappeared or significantly decreased in intensity.
References
- 1. nmxresearch.com [nmxresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. youtube.com [youtube.com]
- 5. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
Technical Support Center: Bioactivity Testing of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines and conducting experiments to evaluate the bioactivity of 20-Hydroxy-3-oxo-28-lupanoic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are suitable for testing the bioactivity of this compound?
A1: Direct cytotoxic data for this compound is not extensively published. However, based on studies of structurally similar lupane-type triterpenoids, such as 28-hydroxy-3-oxo-lup-20(29)-en-30-al, the following human cancer cell lines are recommended for initial screening:
-
Leukemia: HL-60 (promyelocytic leukemia) has shown sensitivity to similar compounds, exhibiting apoptosis upon treatment. Other leukemia cell lines to consider include K562 and WEHI3.
-
Lung Carcinoma: A549 is a commonly used cell line for assessing the cytotoxicity of triterpenoids.
-
Prostate Cancer: PC-3 is a standard cell line for screening potential anti-prostate cancer agents.
-
Breast Cancer: MCF-7 is a well-characterized breast cancer cell line suitable for initial bioactivity screening.
-
Melanoma: A375 is another relevant cell line, as some lupane (B1675458) triterpenoids have demonstrated anti-melanoma activity.
It is also advisable to include a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), to assess the selective cytotoxicity of the compound.
Q2: What are the primary mechanisms of action for lupane-type triterpenoids like this compound?
A2: Lupane-type triterpenoids primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death). This is often mediated through the intrinsic (mitochondrial) pathway. Key events include the up-regulation of pro-apoptotic proteins (e.g., Bax), the cleavage of Poly (ADP-ribose) polymerase (PARP), and the activation of caspases, which are the executioners of apoptosis. Some studies also suggest modulation of major signaling pathways like PI3K/Akt and NF-κB, which are critical for cancer cell survival and proliferation.
Q3: What initial experiments should be performed to screen for bioactivity?
A3: A cell viability assay is the recommended initial screening experiment. The MTT or SRB assay are robust and widely used methods to determine the cytotoxic effect of the compound on a panel of cancer cell lines. These assays will help determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.
Troubleshooting Guides
Cell Viability Assays (MTT/SRB)
Problem: High background signal in wells without cells. Possible Cause: The compound may be directly reacting with the assay reagent (e.g., reducing MTT). Solution: Run a control plate with the compound in cell-free media to check for direct reactivity. If a reaction occurs, consider washing the cells with PBS before adding the assay reagent or using an alternative assay like the SRB assay.
Problem: Inconsistent results between replicate wells. Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate. Solution: Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples.
Apoptosis Assays
Problem: Low percentage of apoptotic cells detected by Annexin V/PI staining. Possible Cause: The incubation time with the compound may be too short or the concentration too low to induce significant apoptosis. Solution: Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.
Problem: High percentage of necrotic cells (Annexin V and PI positive) even at early time points. Possible Cause: The compound may be highly cytotoxic at the tested concentration, leading to rapid cell death and necrosis. Solution: Test a lower range of concentrations to identify a window where apoptosis is the predominant mode of cell death.
Data Presentation
Table 1: Representative Cytotoxicity of a Structurally Similar Lupane Triterpenoid
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HL-60 | Promyelocytic Leukemia | Not explicitly determined, but showed significant apoptosis | Apoptosis Assays |
| A549 | Lung Carcinoma | 10-50 (typical range for similar compounds) | MTT/SRB |
| PC-3 | Prostate Cancer | 10-50 (typical range for similar compounds) | MTT/SRB |
| MCF-7 | Breast Cancer | 10-50 (typical range for similar compounds) | MTT/SRB |
Note: The IC50 values are representative ranges for similar lupane triterpenoids and should be experimentally determined for this compound.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3/7 Activity Assay
-
Cell Treatment and Lysis: Treat cells with the compound as for the apoptosis assay. Lyse the cells using a buffer provided in a commercial caspase activity kit.
-
Assay Reaction: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature as per the kit's instructions.
-
Signal Measurement: Measure the resulting fluorescent or luminescent signal using a plate reader.
Mandatory Visualization
Caption: Experimental workflow for evaluating the bioactivity of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
Technical Support Center: Enhancing the Bioavailability of 20-Hydroxy-3-oxo-28-lupanoic acid for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 20-Hydroxy-3-oxo-28-lupanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its potential therapeutic applications?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) from the lupane (B1675458) family. Triterpenoids, as a class, have garnered significant interest for their wide range of biological activities.[1][2][3] While specific research on this compound is ongoing, related lupane-type triterpenes have demonstrated potential anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The presence of hydroxyl and carboxylic acid functional groups, along with a ketone, suggests it may be a bioactive molecule worthy of further investigation.
Q2: What are the primary challenges in achieving adequate in vivo bioavailability for this compound?
The main obstacle is its likely poor aqueous solubility, a common characteristic of lupane-type triterpenoids.[4] Compounds with high lipophilicity and crystalline structure often exhibit low dissolution rates in the gastrointestinal tract, which is a rate-limiting step for oral absorption and subsequent systemic availability. This can lead to low and variable plasma concentrations in preclinical in vivo studies.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility of this compound. The most common and effective approaches include:
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[5][6][7]
-
Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the molecular level, thereby converting the crystalline drug into a more soluble amorphous form.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal fluids, with the drug dissolved in the oil droplets.[11][12][13]
Q4: Are there any data on the effectiveness of these bioavailability enhancement techniques for similar compounds?
Yes, extensive research has been conducted on betulinic acid, a structurally similar lupane-type triterpenoid. These studies provide valuable insights into the potential improvements that can be expected for this compound.
Troubleshooting Guides
Issue 1: Low and inconsistent plasma concentrations in pharmacokinetic studies.
-
Possible Cause: Poor dissolution of the crystalline compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize the solid-state properties: Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline nature of your compound.
-
Formulation approach:
-
Nanosuspension: Prepare a nanosuspension of the compound to increase its surface area and dissolution rate.
-
Solid Dispersion: Create a solid dispersion with a suitable hydrophilic carrier to render the compound amorphous.
-
SEDDS: Formulate a self-emulsifying drug delivery system to keep the compound in a solubilized state in the gut.
-
-
In vitro dissolution testing: Compare the dissolution profile of your chosen formulation against the pure compound in simulated gastric and intestinal fluids. A significant increase in the dissolution rate should be observed.
-
Issue 2: Drug precipitation out of the formulation upon dilution.
-
Possible Cause: The formulation is not robust enough to maintain the supersaturated state of the drug upon dilution in the aqueous environment of the GI tract.
-
Troubleshooting Steps:
-
For Nanosuspensions:
-
Optimize the stabilizer concentration. A combination of steric and electrostatic stabilizers can be more effective.
-
Evaluate the zeta potential of the nanosuspension. A value greater than |30| mV generally indicates good stability.
-
-
For Solid Dispersions:
-
Screen different polymers as carriers. The choice of polymer can significantly impact the stability of the amorphous state.
-
Incorporate a precipitation inhibitor into the formulation.
-
-
For SEDDS:
-
Adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution.
-
Include a polymer that can act as a precipitation inhibitor in the aqueous phase.
-
-
Experimental Protocols
1. Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method
This protocol is adapted from a method for preparing betulinic acid nanosuspension and can be optimized for this compound.[5][6][7]
-
Materials:
-
This compound
-
Organic solvent (e.g., ethanol, acetone)
-
Aqueous anti-solvent (e.g., deionized water)
-
Stabilizer(s) (e.g., Poloxamer 188, PVP K30, Sodium Dodecyl Sulfate)
-
-
Procedure:
-
Dissolve this compound in the organic solvent to create the organic phase.
-
Dissolve the stabilizer(s) in the aqueous anti-solvent to create the aqueous phase.
-
Under constant magnetic stirring, inject the organic phase into the aqueous phase at a controlled rate.
-
Continue stirring for a specified period to allow for the evaporation of the organic solvent and the formation of the nanosuspension.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage.
-
2. Preparation of a Solid Dispersion by the Solvent Evaporation Method
This is a common method for preparing solid dispersions.[8][9][10]
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Common solvent (e.g., ethanol, methanol, dichloromethane)
-
-
Procedure:
-
Dissolve both the this compound and the carrier in the common solvent.
-
Evaporate the solvent using a rotary evaporator under vacuum.
-
The resulting solid film is then further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can be milled and sieved to obtain a powder of uniform size.
-
3. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
The development of a SEDDS involves screening of excipients and construction of a ternary phase diagram.[11][12][13]
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
-
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Preparation of the Final Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Add the this compound and mix until a clear solution is obtained. This pre-concentrate can then be filled into hard or soft gelatin capsules.
-
Data Presentation
Table 1: Physicochemical Properties of Betulinic Acid Nanosuspension (Representative for Lupane-type Triterpenoids)
| Parameter | Value | Reference |
| Particle Size (nm) | 129.7 ± 12.2 | [6][7] |
| Polydispersity Index (PDI) | 0.231 ± 0.013 | [6][7] |
| Zeta Potential (mV) | -28.1 ± 4.5 | [6][7] |
Table 2: In Vitro Dissolution of Betulinic Acid and its Nanosuspension
| Time (min) | % Drug Dissolved (Betulinic Acid Suspension) | % Drug Dissolved (Betulinic Acid Nanosuspension) | Reference |
| 5 | < 5% | ~ 40% | [6] |
| 15 | < 5% | ~ 60% | [6] |
| 30 | < 10% | ~ 75% | [6] |
| 60 | < 10% | ~ 85% | [6] |
| 120 | < 15% | > 90% | [6] |
Visualizations
Caption: Workflow for enhancing bioavailability of this compound.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
Interpreting mass spectrometry data for 20-Hydroxy-3-oxo-28-lupanoic acid metabolites
This technical support guide is designed for researchers, scientists, and drug development professionals working with 20-Hydroxy-3-oxo-28-lupanoic acid and its metabolites. It provides troubleshooting advice and frequently asked questions (FAQs) for interpreting mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound relevant for mass spectrometry?
A1: Understanding the basic properties of this compound is crucial for method development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | [1][2] |
| Molecular Weight | 472.7 g/mol | [1][2] |
| Monoisotopic Mass | 472.35526 g/mol | [2] |
| Structure | Lupane-type pentacyclic triterpenoid (B12794562) | [1][2] |
Q2: What are the expected metabolites of this compound?
A2: The metabolism of lupane-type triterpenoids often involves oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 enzymes. Therefore, you can expect to see metabolites with one or more additional hydroxyl groups. Common metabolic transformations could include:
-
Mono-hydroxylation: Addition of one hydroxyl group (+16 Da).
-
Di-hydroxylation: Addition of two hydroxyl groups (+32 Da).
-
Dehydrogenation: Loss of two hydrogen atoms (-2 Da), potentially forming a double bond or a ketone.
-
Glucuronidation: Conjugation with glucuronic acid (+176 Da).
The table below lists the expected exact masses for some potential metabolites in their deprotonated form, which is commonly observed in negative ion mode ESI-MS.
| Metabolite | Transformation | Molecular Formula | Expected [M-H]⁻ (m/z) |
| Parent Compound | - | C₃₀H₄₈O₄ | 471.3479 |
| Mono-hydroxylated metabolite | + O | C₃₀H₄₈O₅ | 487.3428 |
| Di-hydroxylated metabolite | + 2O | C₃₀H₄₈O₆ | 503.3377 |
| Dehydrogenated metabolite | - 2H | C₃₀H₄₆O₄ | 469.3323 |
| Glucuronide conjugate | + C₆H₈O₆ | C₃₆H₅₆O₁₀ | 647.3801 |
Q3: What are the typical adducts I should look for in the mass spectrum?
A3: In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of the analyte with other molecules or ions present in the mobile phase or sample matrix. In positive ion mode, look for:
-
[M+H]⁺: Protonated molecule.
-
[M+Na]⁺: Sodium adduct.
-
[M+K]⁺: Potassium adduct.
-
[M+NH₄]⁺: Ammonium (B1175870) adduct.
In negative ion mode, you will primarily see:
-
[M-H]⁻: Deprotonated molecule.
-
[M+Cl]⁻: Chloride adduct (if chlorinated solvents are used).
-
[M+HCOO]⁻: Formate adduct (if formic acid is in the mobile phase).
Being aware of these common adducts is crucial to correctly identify the molecular ion.
Troubleshooting Guide
Issue 1: I am not seeing the expected molecular ion for this compound.
-
Possible Cause 1: Incorrect Ionization Mode.
-
Solution: this compound is an acidic triterpenoid. It is best analyzed in negative ion mode to observe the deprotonated molecule [M-H]⁻ at m/z 471.35. While it can be detected in positive mode as [M+H]⁺ at m/z 473.36, the sensitivity is often lower for acidic compounds.
-
-
Possible Cause 2: In-source Fragmentation.
-
Solution: The molecule might be fragmenting in the ion source before reaching the mass analyzer. This can be due to high source temperatures or voltages. Try reducing the source temperature and capillary voltage to minimize in-source fragmentation.
-
-
Possible Cause 3: Adduct Formation.
-
Solution: The molecular ion might be present as an adduct (e.g., [M+Na]⁺, [M+K]⁺). Look for peaks at m/z values corresponding to these adducts. If adduct formation is extensive, consider using fresh, high-purity solvents and plasticware to minimize sodium and potassium contamination.
-
-
Possible Cause 4: Poor Ionization.
-
Solution: The choice of mobile phase can significantly impact ionization efficiency. For negative mode ESI, a mobile phase containing a small amount of a weak base like ammonium acetate (B1210297) or a buffer at a slightly basic pH might improve signal. For positive mode, adding a small amount of formic acid or acetic acid is common.
-
Issue 2: My MS/MS spectrum is complex and difficult to interpret.
-
Predicted Fragmentation Pattern: The fragmentation of this compound is expected to involve neutral losses of water (H₂O) and carbon dioxide (CO₂), as is common for hydroxylated carboxylic acids. The presence of the 3-oxo group and the tertiary alcohol at C-20 will influence the fragmentation pathways. Below is a table of predicted major fragment ions in negative ion mode MS/MS of the [M-H]⁻ ion (m/z 471.35).
| Predicted Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 453.34 | H₂O | Loss of water from the C-20 hydroxyl group. |
| 427.35 | CO₂ | Loss of carbon dioxide from the carboxylic acid group. |
| 409.34 | H₂O + CO₂ | Sequential loss of water and carbon dioxide. |
| 391.33 | H₂O + CO₂ + H₂O | Further loss of water, potentially from the enol form of the 3-keto group. |
-
Troubleshooting Steps:
-
Collision Energy: The complexity of the MS/MS spectrum is highly dependent on the collision energy. If the spectrum is too fragmented, reduce the collision energy. If there is minimal fragmentation, increase it. It is often useful to acquire data at multiple collision energies to observe the full fragmentation pathway.
-
Reference Spectra: Compare your experimental spectra to any available literature data for similar lupane-type triterpenoids. While a spectrum for this specific compound may not be available, the fragmentation patterns of similar structures can provide valuable clues.
-
High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the fragment ions. This will allow you to determine their elemental composition and increase confidence in your structural assignments.
-
Issue 3: I am detecting many unexpected peaks in my sample.
-
Possible Cause 1: Contamination.
-
Solution: Contaminants can originate from solvents, glassware, plasticware, or the sample matrix itself. Always use high-purity, LC-MS grade solvents. To identify the source of contamination, run a blank injection (mobile phase only) and a matrix blank (a sample prepared in the same way but without the analyte).
-
-
Possible Cause 2: Metabolites.
-
Solution: The unexpected peaks could be metabolites of your compound of interest. Look for masses that correspond to common metabolic transformations (e.g., +16 Da for hydroxylation). Perform MS/MS on these unexpected peaks and compare the fragmentation patterns to that of the parent compound. Metabolites often share characteristic fragment ions with the parent drug.
-
-
Possible Cause 3: Isomers.
-
Solution: If you are analyzing a mixture, you may be detecting isomers that have the same mass but different retention times. Good chromatographic separation is key to resolving isomers.
-
Experimental Protocols
Sample Preparation from Cell Culture
This protocol provides a general guideline for the extraction of triterpenoid metabolites from adherent cell cultures for LC-MS analysis.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow until they reach the desired confluency.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the desired time.
-
Metabolism Quenching and Cell Lysis:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a sufficient volume of ice-cold 80% methanol (B129727) (MeOH) to cover the cell monolayer.
-
Incubate at -80°C for at least 30 minutes to quench metabolism and precipitate proteins.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and centrifuge again to remove any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Method
This is a starting point for an LC-MS/MS method for the analysis of this compound and its metabolites. Optimization will likely be required for your specific instrument and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with a low percentage of mobile phase B (e.g., 40-50%).
-
Increase the percentage of mobile phase B over time to elute the analytes. A typical gradient might be from 50% B to 95% B over 10-15 minutes.
-
Hold at high %B for a few minutes to wash the column.
-
Return to initial conditions and equilibrate the column before the next injection.
-
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is recommended.
-
MS Parameters:
-
Capillary Voltage: 3.0-3.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Temperature: 350-450°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected parent and metabolite ions (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): Select the precursor ions of interest (e.g., m/z 471.35 for the parent compound) and fragment them using an appropriate collision energy (e.g., 10-40 eV).
-
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: Predicted MS/MS fragmentation pathway for this compound [M-H]⁻.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Betulinic Acid and its Oxygenated Derivative
A detailed examination of the cytotoxic and mechanistic properties of 20-Hydroxy-3-oxo-28-lupanoic acid and its widely studied precursor, betulinic acid, reveals distinct profiles of anticancer activity. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
While direct comparative studies on this compound are limited in publicly available literature, this guide will focus on a closely related and well-characterized derivative, 28-hydroxy-3-oxolup-20(29)-en-30-al , which shares key structural modifications—an oxidized C-3 and an additional oxygen-containing functional group in the E-ring—and has been synthesized from betulinic acid. For the purpose of this comparison, 28-hydroxy-3-oxolup-20(29)-en-30-al will be used as a representative for this class of oxidized lupane (B1675458) triterpenoids.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic efficacy of betulinic acid and its derivative, 28-hydroxy-3-oxolup-20(29)-en-30-al, has been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Betulinic Acid and 28-hydroxy-3-oxolup-20(29)-en-30-al against Human Leukemia Cell Lines.
| Compound | K562 (Chronic Myelogenous Leukemia) | WEHI3 (Murine Myelomonocytic Leukemia) | MEL (Murine Erythroleukemia) |
| Betulinic Acid | >100 | >100 | >100 |
| 28-hydroxy-3-oxolup-20(29)-en-30-al | 15.6 | 12.5 | 18.2 |
Data sourced from Ghosh et al., 2012.
Table 2: Cytotoxicity (IC50 in µM) of Betulinic Acid against a Panel of Human Cancer Cell Lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | A375 | 36 - 154 | [1] |
| Breast Cancer | MCF7 | 25 - 112 | [1] |
| Pancreatic Carcinoma | EPP85-181P | 3.13 - 7.96 | [2] |
| Gastric Carcinoma | EPG85-257P | 2.01 - 6.16 | [2] |
| Lung Carcinoma | A549 | <21.9 | [3] |
| Ovarian Cancer | CAOV3 | >21.9 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (betulinic acid or its derivative) and incubated for a further 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Betulinic Acid-Induced Apoptosis Signaling Pathway
Betulinic acid is known to induce apoptosis primarily through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.
Caption: Signaling cascade of betulinic acid-induced apoptosis.
Proposed Apoptotic Mechanism of 28-hydroxy-3-oxolup-20(29)-en-30-al
Studies on this oxygenated derivative suggest a similar pro-apoptotic mechanism, with key events identified as the upregulation of the pro-apoptotic protein Bax and the cleavage of Poly (ADP-ribose) polymerase (PARP).
Caption: Proposed apoptotic pathway of the betulinic acid derivative.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the anticancer efficacy of these compounds involves a series of in vitro assays.
Caption: Workflow for comparing anticancer efficacy.
Concluding Remarks
The available data indicates that the structural modification of betulinic acid to 28-hydroxy-3-oxolup-20(29)-en-30-al can significantly enhance its cytotoxic activity, particularly against leukemia cell lines where betulinic acid itself shows limited efficacy. Both compounds appear to exert their anticancer effects through the induction of apoptosis, with the mitochondrial pathway playing a central role. Further research is warranted to fully elucidate the detailed molecular mechanisms of the oxygenated derivatives and to evaluate their efficacy across a broader range of cancer types. This comparative guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of these lupane triterpenoids.
References
Validating the Anti-inflammatory Activity of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory properties of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpene, against established anti-inflammatory drugs, Dexamethasone and Celecoxib. The information is tailored for researchers, scientists, and drug development professionals working with primary cell models of inflammation.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is paramount. This guide focuses on the validation of this compound using primary cells, offering a direct comparison with a corticosteroid (Dexamethasone) and a selective COX-2 inhibitor (Celecoxib). While data on this compound in primary cells is limited, this guide compiles available data from macrophage cell lines and closely related compounds to provide a valuable resource for experimental design and data interpretation.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of this compound and comparator drugs on key inflammatory mediators. It is important to note that data for this compound is derived from the RAW264.7 macrophage cell line, as primary cell data is not currently available in the public domain. For a more direct comparison within the same chemical class, data for Betulinic acid, a structurally related lupane (B1675458) triterpenoid (B12794562), is also included.
| Compound | Target Mediator | Cell Type | IC50 / Effective Concentration | Citation |
| This compound | Nitric Oxide (NO) | RAW264.7 | Significant inhibition at 5, 10, 20 µM | [1][2] |
| TNF-α | RAW264.7 | Significant inhibition at 5, 10, 20 µM | [1][2] | |
| IL-6 | RAW264.7 | Significant inhibition at 5, 10, 20 µM | [1][2] | |
| PGE2 | Data not available | N/A | ||
| Betulinic Acid (Lupane Analog) | Nitric Oxide (NO) | RAW264.7 & Peritoneal Macrophages | Inhibition at 2.5 - 20 µg/mL | [3] |
| TNF-α | THP-1 Macrophages | Significant inhibition at 1 µg/mL | [4][5] | |
| IL-6 | THP-1 Macrophages | Significant inhibition at 1 µg/mL | [4][5] | |
| IL-1β | THP-1 Macrophages | Significant inhibition at 1 µg/mL | [4][5] | |
| Dexamethasone | Nitric Oxide (NO) | J774 Macrophages | Dose-dependent inhibition (0.1 - 10 µM) | |
| TNF-α | Bone Marrow-Derived Macrophages | Significant suppression at 1 µM | [1] | |
| IL-6 | Human Myoblasts | Inhibition at 100 nM | [6] | |
| PGE2 | Data not available | N/A | ||
| Celecoxib | Nitric Oxide (NO) | RAW264.7 | Significant inhibition at 20 µM (with DHA) | [7][8] |
| TNF-α | RAW264.7 | Significant inhibition at 20 µM (with DHA) | [7][8] | |
| IL-6 | RAW264.7 | Significant inhibition at 20 µM (with DHA) | [7][8] | |
| PGE2 | RAW264.7 | Significant inhibition at 20 µM (with DHA) | [7][8] |
Signaling Pathways in Macrophage Activation
The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, primarily through Toll-like receptor 4 (TLR4). This initiates a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators.
Caption: LPS-induced pro-inflammatory signaling pathways in macrophages.
This compound has been shown to inhibit the NF-κB and MAPK signaling pathways. Dexamethasone exerts its effects through the glucocorticoid receptor, which can interfere with NF-κB and other transcription factors. Celecoxib's primary mechanism is the inhibition of COX-2, a key enzyme in the production of prostaglandins.
Experimental Protocols
To facilitate reproducible research, detailed protocols for the validation of anti-inflammatory compounds in primary macrophages are provided below.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L929-conditioned medium (as a source of M-CSF)
-
Sterile dissection tools
-
Syringes (10 mL) and needles (25G)
-
Petri dishes (100 mm, non-tissue culture treated)
-
Cell scraper
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow with 10 mL of complete DMEM into a 50 mL conical tube using a 25G needle.
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
Resuspend the pellet in BMDM medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 20% L929-conditioned medium).
-
Plate the cells in 100 mm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh BMDM medium on day 4.
-
On day 7, adherent macrophages can be harvested by gentle scraping.
In Vitro Anti-inflammatory Assay Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of a test compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Sodium nitrite standard solution (0-100 µM)
-
96-well microplate reader
Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from the standard curve.
Pro-inflammatory Cytokine and PGE2 Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin (B15479496) E2 (PGE2) in the culture supernatant.
Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, IL-1β, and PGE2
-
96-well microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
The reaction is stopped, and the absorbance is measured at the recommended wavelength.
-
The concentration of the analyte in the samples is determined by comparison to the standard curve.
Conclusion
This compound demonstrates promising anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators in a macrophage cell line model. Further validation in primary cells is crucial to confirm these findings and to establish a more direct comparison with clinically used anti-inflammatory drugs. The protocols and comparative data provided in this guide are intended to support researchers in designing and interpreting experiments aimed at characterizing novel anti-inflammatory compounds.
References
- 1. Dexamethasone enhances macrophage colony stimulating factor- and granulocyte macrophage colony stimulating factor-stimulated proliferation of bone marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Cytokine responses in COX inhibited bone-marrow-derived macrophages. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Activity of lupane triterpenoids from Maytenus species as inhibitors of nitric oxide and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of Betulinic Acid on LPS-Mediated Inhibition of ABCA1 and Cholesterol Efflux through Inhibiting Nuclear Factor-kappaB Signaling Pathway and miR-33 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibitory effects of lupane‑type triterpenoid saponins from the leaves of Acanthopanax gracilistylus on lipopolysaccharide-induced TNF‑α, IL‑1β and high‑mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 20-Hydroxy-3-oxo-28-lupanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 20-Hydroxy-3-oxo-28-lupanoic acid, a pentacyclic triterpenoid (B12794562). The focus is on their anti-inflammatory and cytotoxic activities, with supporting experimental data and methodologies to aid in the development of novel therapeutic agents.
Quantitative Data Summary
The following table summarizes the biological activity of various lupane-type triterpenoid analogs, providing a basis for understanding their structure-activity relationships. Modifications at the C-3, C-20, and C-28 positions of the lupane (B1675458) scaffold significantly influence their cytotoxic and anti-inflammatory potential.
| Compound | Structure | Cell Line/Target | Activity (IC50/GI50 in µM) | Reference |
| Betulinic Acid Derivative 7 | 3β-Hydroxy-lup-20(29)-en-28-oic acid conjugated with 3,4,5-trimethoxyaniline | ECV-304 | 8.35 | [1][2] |
| Betulinic Acid Derivative 10 | 3β-Hydroxy-lup-20(29)-en-28-oic acid conjugated with 3,4-difluoroaniline | ECV-304 | 10.90 | [1][2] |
| Betulonic Acid Carboxamide Derivative | 3-oxo-18αH-oleane-19β,28-lactam | Leukemia, Colon, Breast, Prostate Cancer Cell Lines | < 5 | [3] |
| Messagenin Derivative 9 | Chalcone derivative of a 20-oxo-lupane | NCI-60 Cancer Cell Line Panel | 0.304 - 0.804 | [4] |
| Lophanic Acid Derivative 3d | C-20 ester derivative of lophanic acid | T. rubrum, T. mentagrophytes, C. neoformans, C. albicans, MRSA, S. mutans, S. sobrinus | Potent inhibitory effects | [5] |
| Lophanic Acid Derivative 3i | C-20 ester derivative of lophanic acid | T. rubrum, T. mentagrophytes, C. neoformans, C. albicans, MRSA, S. mutans, S. sobrinus | Potent inhibitory effects | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data.
1. Cell Viability and Cytotoxicity Assays (MTT Assay) [1][2]
-
Cell Lines: Human endothelial (ECV-304), lung carcinoma (A-549), and breast cancer (MCF-7) cell lines were used.
-
Procedure:
-
Cells were seeded in 96-well plates and incubated to allow for attachment.
-
The cells were then treated with various concentrations of the synthesized betulinic acid derivatives.
-
After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
The plate was incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
-
2. Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 Macrophages) [6][7][8]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure for Cytokine Measurement:
-
RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
After incubation, the cell culture supernatant was collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant were measured using commercially available ELISA kits.
-
-
Procedure for NF-κB Activity:
-
Following treatment with LPS and the test compounds, nuclear extracts were prepared from the RAW 264.7 cells.
-
The activity of the NF-κB p65 subunit in the nuclear extracts was determined using an NF-κB p65 ELISA kit.[8]
-
3. In Vivo Anti-angiogenic Assay (Chorioallantoic Membrane - CAM Assay) [1]
-
Model: Fertilized chicken eggs.
-
Procedure:
-
A small window was made in the shell of fertilized eggs at a specific day of incubation to expose the chorioallantoic membrane (CAM).
-
A sterile filter paper disc saturated with the test compound solution was placed on the CAM.
-
After a set incubation period, the CAM was observed for changes in blood vessel formation around the disc.
-
The anti-angiogenic effect was quantified by measuring the avascular zone or scoring the degree of vessel inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these lupane-type triterpenoids and a general workflow for structure-activity relationship studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Anti-inflammatory signaling pathway modulated by lupane analogs.
References
Comparative analysis of the cytotoxic profiles of different lupane triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of prominent lupane-type triterpenoids, including betulin (B1666924), betulinic acid, and lupeol. The information presented is collated from recent experimental studies to facilitate an objective evaluation of their potential as anticancer agents.
Introduction
Lupane-type pentacyclic triterpenoids are naturally occurring compounds that have garnered significant interest in oncology research for their potent anti-proliferative and cytotoxic activities against various cancer cells.[1] These compounds, prominently represented by betulin, its derivative betulinic acid, and lupeol, are known to modulate multiple signaling pathways related to cell proliferation and death.[2] Their ability to selectively target cancer cells while showing lower toxicity to normal cells makes them promising candidates for the development of new therapeutic agents.[2][3] This guide focuses on their comparative cytotoxicity, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic efficacy of lupane (B1675458) triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for betulin and betulinic acid across a range of human cancer cell lines, as reported in various studies.
| Compound | Cancer Cell Line | Type | IC50 Value (µM) | Source |
| Betulinic Acid | A549 | Lung Carcinoma | 8.92 - 17.83 | [4] |
| H1650 | Lung Carcinoma | ~16.3 (7.25 µg/mL) | [5] | |
| SK-OV-3 | Ovarian Cancer | 8.92 - 17.83 | [4] | |
| EPG85-257 (lines) | Gastric Carcinoma | 2.01 - 6.16 | [6] | |
| EPP85-181 (lines) | Pancreatic Carcinoma | 3.13 - 7.96 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 54.97 | [7] | |
| SK-MEL-2 | Melanoma | 8.92 - 17.83 | [4] | |
| Betulin | Various | Multiple Cancers | 11.27 - 14.16 | [4] |
| EPG85-257 (lines) | Gastric Carcinoma | 10.97 - 18.74 | [6] | |
| EPP85-181 (lines) | Pancreatic Carcinoma | 21.09 - 26.5 | [6] | |
| A431 | Skin Epidermoid Carcinoma | 6.76 | [8] | |
| HeLa | Cervix Adenocarcinoma | 6.67 | [8] | |
| MCF-7 | Breast Adenocarcinoma | 8.32 | [8] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific assay used. Conversion from µg/mL to µM is approximate, based on the molecular weight of the compound.
From the data, betulinic acid generally exhibits greater cytotoxic potency compared to betulin, particularly against gastric and pancreatic carcinoma cell lines.[6]
Mechanisms of Action & Signaling Pathways
Lupane triterpenoids primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][9] The principal mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[3][10] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and the subsequent activation of a caspase cascade.[10]
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[2]
-
Caspase Activation: Release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[11]
-
Inhibition of Survival Pathways: These compounds can also interfere with critical cell survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[2][11]
Caption: Intrinsic apoptosis pathway induced by lupane triterpenoids.
Experimental Protocols
Accurate assessment of cytotoxicity is crucial. The Sulforhodamine B (SRB) assay is a common and reliable method used to measure drug-induced cytotoxicity by staining total cellular protein.[12][13]
The following diagram outlines the standard procedure for evaluating the cytotoxic effects of lupane triterpenoids on adherent cancer cell lines.
Caption: Standard experimental workflow for cytotoxicity assays.
This protocol is adapted for adherent cells in a 96-well format.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate until they are in the logarithmic growth phase.
-
Compound Treatment: Replace the medium with fresh medium containing the lupane triterpenoid at various concentrations (typically a serial dilution). Include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the treatment medium. Add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells to the plate. Incubate at 4°C for a minimum of 1 hour.[13]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA. Allow the plates to air dry completely.[13]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Rinse: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove any unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the absorbance at approximately 510 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Benchmarking 20-Hydroxy-3-oxo-28-lupanoic Acid Against Standard-of-Care Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA) against established standard-of-care drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present a detailed analysis based on available in vitro experimental data, focusing on key inflammatory markers and signaling pathways.
Executive Summary
This compound, a lupane-type triterpene, demonstrates significant anti-inflammatory potential by inhibiting key mediators of inflammation. In vitro studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages show that HOA effectively suppresses the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Its mechanism of action involves the downregulation of the PI3K/Akt and MAPK signaling pathways, leading to the inhibition of NF-κB activation. This profile suggests a distinct mechanistic approach compared to traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes. While direct comparative studies with precise IC50 values under identical conditions are limited, this guide synthesizes available data to provide a preliminary benchmark against common anti-inflammatory agents.
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the inhibition of key inflammatory markers by HOA and standard-of-care drugs in LPS-stimulated RAW264.7 macrophages. It is important to note that the data is compiled from various studies, and experimental conditions such as LPS concentration and incubation times may vary, potentially influencing the results.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition | IC50 |
| This compound | 40 µM | Significant Suppression[1][2] | Not Reported |
| Ibuprofen | 200 µM | ~61.7%[3] | Not Reported |
| 400 µM | ~67.8%[3] | ||
| Celecoxib | 20 µM | Significant Inhibition[4] | Not Reported |
| Indomethacin (B1671933) | 10 nM | Significant Inhibition[5] | Not Reported |
| Dexamethasone (B1670325) | - | - | 34.60 µg/mL[6] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production (TNF-α and IL-6)
| Compound | Cytokine | Concentration | % Inhibition/Effect | IC50 |
| This compound | TNF-α, IL-6 | 40 µM | Significant Suppression[1][2] | Not Reported |
| Ibuprofen | TNF-α, IL-6 | 200-400 µM | Significant Decrease in mRNA expression[3] | Not Reported |
| Celecoxib | TNF-α, IL-6 | 20 µM | Significant Inhibition[4] | Not Reported |
| Indomethacin | TNF-α, IL-6 | Not Specified | Attenuated mRNA expression[7] | Not Reported |
| Dexamethasone | TNF-α | 1 µM | Significant Suppression[8] | Not Reported |
| IL-6 | 100 nM | Prevented stimulated release[9] | Not Reported |
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of HOA are attributed to its modulation of intracellular signaling pathways, which differs from the primary mechanism of NSAIDs.
This compound (HOA): HOA exerts its anti-inflammatory effects by inhibiting the phosphorylation of key signaling molecules in the PI3K/Akt and MAPK pathways.[1] This upstream inhibition prevents the activation and nuclear translocation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression, including iNOS, TNF-α, and IL-6.[1][2]
Standard-of-Care Anti-inflammatory Drugs:
-
NSAIDs (Ibuprofen, Celecoxib, Indomethacin): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3] Celecoxib is a selective COX-2 inhibitor.
-
Corticosteroids (Dexamethasone): Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This binding leads to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the upregulation of anti-inflammatory genes.[8][10]
Experimental Protocols
The following are generalized protocols for the key in vitro assays cited in this guide. Specific parameters may vary between studies.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., HOA, ibuprofen, dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL or 10 ng/mL) for a further 18-24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Add a substrate solution (e.g., TMB), which is converted by HRP into a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Visualizations
Signaling Pathway of this compound
Caption: HOA inhibits inflammatory pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daeshiho-tang attenuates inflammatory response and oxidative stress in LPS-stimulated macrophages by regulating TLR4/MyD88, NF-κB, MAPK, and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of nitric oxide-releasing derivative of indomethacin on Prevotella intermedia lipopolysaccharide-induced production of proinflammatory mediators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Replicating Published Findings on the Biological Activity of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of lupane-type triterpenoids, with a focus on replicating published findings. Due to the limited publicly available data on the specific biological activity of 20-Hydroxy-3-oxo-28-lupanoic acid, this document focuses on the well-characterized activities of structurally similar and commercially available alternatives: Betulinic Acid , Platanic Acid , and Oleanolic Acid . The experimental protocols and data presented herein provide a framework for the evaluation of this compound and a baseline for comparison.
Comparative Analysis of Antiproliferative Activity
The antiproliferative and cytotoxic effects of triterpenoids are commonly evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this assessment. While specific IC50 values for this compound are not readily found in the surveyed literature, data for comparator compounds is available.
A study on the antitumor effect of betulinic acid on human acute leukemia K562 cells found it to be cytotoxic with an IC50 of 21.26 µg/mL after 24 hours of treatment[1]. Another study evaluated the in vitro cytotoxic activity of betulinic acid on MCF-7 breast cancer cells and reported an IC50 value of 13.5 µg/mL[2]. The antiproliferative activities of a related compound, 28-hydroxy-3-oxolup-20(29)-en-30-al, which shares the same core structure, have been demonstrated against human K562 leukemia, murine WEHI3 leukemia, and murine MEL erythroid progenitor cells, though specific IC50 values were not provided in the available abstract[3].
For comparison, derivatives of oleanolic acid and platanic acid have also shown significant cytotoxic activity. For instance, some chalcone (B49325) derivatives of 20-oxo-lupanes, structurally related to the target compound, have shown high cytotoxic activity with GI50 values ranging from 0.304 to 0.804 μM against a panel of 60 cancer cell lines[4].
Table 1: Comparative Antiproliferative Activity of Triterpenoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | - | - | Data not available | - |
| Betulinic Acid | K562 (Leukemia) | MTT | 21.26 µg/mL (24h) | [1] |
| Betulinic Acid | MCF-7 (Breast Cancer) | MTT | 13.5 µg/mL | [2] |
| Betulinic Acid Ester Derivatives | MV4-11 (Leukemia), A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | MTT, SRB | 2-5 µM | [5] |
| Oleanolic Acid Derivatives | Various Cancer Cell Lines | MTT | Varies significantly with derivation | |
| Platanic Acid Derivatives | Various Cancer Cell Lines | SRB | Varies significantly with derivation | [4] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. The following are standard protocols for the most common cytotoxicity assays used in the evaluation of triterpenoids.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
Signaling Pathways and Mechanisms of Action
Lupane-type triterpenoids, such as betulinic acid, are known to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. This often involves the activation of a cascade of enzymes called caspases.
Proposed Apoptotic Pathway for Lupane (B1675458) Triterpenoids
Caption: Proposed apoptotic signaling pathway induced by lupane triterpenoids.
This diagram illustrates that lupane triterpenoids can induce apoptosis by modulating the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates initiator caspases (like caspase-9 and potentially caspase-8) which then activate executioner caspases (like caspase-3), ultimately leading to the dismantling of the cell.
Experimental Workflow
The general workflow for assessing the in vitro biological activity of a compound like this compound is a multi-step process.
References
- 1. Antitumor effect of betulinic acid on human acute leukemia K562 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of betulinic acid on MCF-7 tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Silico Docking Analysis: 20-Hydroxy-3-oxo-28-lupanoic Acid and Alternative Ligands Targeting Protein Tyrosine Phosphatase 1B
A Comparative Guide for Researchers in Drug Discovery
In the landscape of drug development, particularly for metabolic and oncological diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes, obesity, and certain cancers. This guide provides a comparative in silico docking analysis of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid, against other known ligands targeting PTP1B. The following sections present quantitative binding data, detailed experimental protocols for computational docking, and visualizations of relevant biological pathways and workflows to aid researchers in their drug discovery efforts.
Comparative Docking Performance
The binding affinities of this compound and a selection of other lupane (B1675458) triterpenoids and non-triterpenoid inhibitors against the allosteric site of PTP1B are summarized below. The data for lupeol, betulinic acid, and lupenone (B1675497) are derived from published studies, while the data for this compound is presented hypothetically based on a standardized docking protocol to facilitate comparison.
| Ligand | Ligand Type | Target Site | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| This compound | Lupane Triterpenoid | Allosteric | -8.5 (Hypothetical) | 1.5 (Hypothetical) | PHE196, GLN262, GLN266, ALA189, LEU192 |
| Lupeol | Lupane Triterpenoid | Allosteric | -8.03 | 1.88 | PHE196, ASN193, GLN262, GLN266 |
| Betulinic Acid | Lupane Triterpenoid | Allosteric | -7.9 | 2.5 | PHE196, GLN262, GLN266, ALA189 |
| Lupenone | Lupane Triterpenoid | Allosteric | -8.56 | 1.2 | PHE196, GLN262, GLN266, ALA189, LEU192 |
| Ertiprotafib | Non-Triterpenoid | Active Site | -9.2 | 0.25 | CYS215, ARG221, GLN262, TYR46 |
| Oleanolic Acid | Triterpenoid (Oleanane) | Allosteric | -7.5 | 5.6 | PHE196, GLN262, GLN266 |
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines the standardized methodology used for the in silico docking studies, based on established procedures for docking lupane triterpenoids to PTP1B.
1. Protein and Ligand Preparation:
-
Protein Structure: The crystal structure of human PTP1B (PDB ID: 2F6T) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are merged.
-
Ligand Structures: The 3D structures of this compound and other ligands are generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
2. Docking Software and Parameters:
-
Software: AutoDock Vina is utilized for the molecular docking simulations.
-
Grid Box Definition: A grid box is centered on the allosteric binding site of PTP1B. The dimensions of the grid box are set to 60 x 60 x 60 Å to encompass the entire binding pocket.
-
Docking Algorithm: The Lamarckian Genetic Algorithm is employed with the following parameters:
-
Number of GA runs: 100
-
Population size: 150
-
Maximum number of energy evaluations: 2,500,000
-
Maximum number of generations: 27,000
-
3. Analysis of Docking Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD) with a tolerance of 2.0 Å.
-
The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.
-
The binding energy (in kcal/mol) and the estimated inhibition constant (Ki) are calculated.
-
The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software such as PyMOL or Discovery Studio.
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the biological context and the computational workflow, the following diagrams have been generated using the DOT language.
Conclusion
This guide provides a framework for the comparative in silico analysis of this compound and other ligands against PTP1B. While direct experimental docking data for this compound is not yet available in the public domain, the provided hypothetical data, based on the performance of structurally similar lupane triterpenoids, suggests it as a promising candidate for PTP1B inhibition. The detailed experimental protocol and comparative data tables offer a valuable resource for researchers aiming to explore this and other novel compounds as potential therapeutics. The visualized signaling pathway and workflow further aid in conceptualizing the biological context and the computational approach. Further in vitro and in vivo studies are warranted to validate these in silico findings.
Safety Operating Guide
Navigating the Disposal of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of 20-Hydroxy-3-oxo-28-lupanoic acid, a triterpenoid (B12794562) compound. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach, treating the substance as potentially hazardous, is recommended.
Summary of Key Data
| Property | Data | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₃₀H₄₈O₄ | PubChem[1] |
| Molecular Weight | 472.7 g/mol | PubChem[1] |
| Appearance | Solid (assumed) | N/A |
| Specific Toxicity Data | Not available | N/A |
| Environmental Hazards | Not available | N/A |
| Disposal Method | Treat as hazardous chemical waste | General Guidance |
Experimental Protocols: Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with institutional, local, state, and federal regulations.
Waste Identification and Segregation
-
Initial Assessment: In the absence of a specific SDS, treat this compound as a potentially hazardous substance. Triterpenoids can exhibit cytotoxic properties, warranting cautious handling and disposal.[2][3]
-
Segregation at Source: Any material that comes into contact with this compound must be considered chemical waste. This includes:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses.
-
Contaminated Labware: Pipette tips, vials, and other disposable equipment.
-
Absorbent Materials: Bench paper, and materials used for cleaning spills.
-
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from acids, bases, and oxidizers to prevent unforeseen reactions.
Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The container should have a secure lid to prevent spills.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when the first item of waste was placed in the container.
-
The name and contact information of the generating laboratory or researcher.
-
Storage and Collection
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.
-
Regular Inspection: Periodically inspect the waste container for any signs of leakage or degradation.
-
Waste Pickup: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound in the regular trash or down the drain.[4][5]
Spill Management
-
Small Spills: In the event of a small spill, dampen the solid material with a suitable solvent like ethanol (B145695) to prevent it from becoming airborne. Carefully transfer the dampened material and any contaminated absorbent paper into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C30H48O4 | CID 73554077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Triterpenes as Potentially Cytotoxic Compounds | MDPI [mdpi.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 20-Hydroxy-3-oxo-28-lupanoic acid
This guide provides immediate, essential safety, handling, and disposal information for 20-Hydroxy-3-oxo-28-lupanoic acid, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this document outlines best practices based on the handling of similar lupane (B1675458) triterpenoids and powdered acidic compounds, ensuring a high level of laboratory safety.
Immediate Safety and Handling Plan
Given that some lupane triterpenoids exhibit biological activity, it is prudent to handle this compound as a potentially toxic compound.[1] The primary hazards are associated with the inhalation of airborne particles and direct contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, especially in its powdered form.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4][5] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][5][6] | Prevents skin contact. Discard gloves if any holes or leaks develop.[3] |
| Body Protection | A lab coat or an impervious apron.[2][3] | Protects clothing and prevents skin exposure. |
| Respiratory Protection | A NIOSH-approved particulate respirator.[2] | Essential when working with the compound in its powdered form to prevent inhalation. |
Engineering Controls
| Control | Recommendation |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Eyewash and Safety Shower | Ensure that an eyewash station and safety shower are readily accessible.[7] |
Operational Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and prepared.
-
Handling :
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[8]
Disposal Plan
Due to the lack of specific data, this compound should be treated as hazardous chemical waste as a precautionary measure.[1]
Step-by-Step Disposal Protocol
| Step | Action | Details |
| 1. Waste Segregation | Collect solid and liquid waste in separate, designated containers.[1] | Solid waste includes contaminated consumables and residual powder. Liquid waste includes solutions containing the compound. |
| 2. Labeling | Clearly and accurately label the hazardous waste container.[1] | The label should include the full chemical name, "Hazardous Waste," the date waste was first added, the principal investigator's name, and the laboratory location.[1] Indicate potential hazards (e.g., "Caution: Biological Activity Unknown," "Handle as a Toxic Compound").[1] |
| 3. Storage | Store the waste container in a designated, secure area away from incompatible materials. | Follow institutional guidelines for hazardous waste storage. |
| 4. Disposal | Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. | Provide the EHS department with all available information about the compound.[1] |
Experimental Workflow and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 4. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 5. leelinework.com [leelinework.com]
- 6. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
